molecular formula C23H30N2O4 B136389 Mitragynine CAS No. 4098-40-2

Mitragynine

カタログ番号: B136389
CAS番号: 4098-40-2
分子量: 398.5 g/mol
InChIキー: LELBFTMXCIIKKX-QVRQZEMUSA-N

説明

Mitragynine is the principal indole alkaloid of the Mitragyna speciosa (kratom) plant, constituting up to 66% of the total alkaloid content in some varieties . This research-grade compound is a valuable tool for studying novel analgesic pathways, acting as a partial agonist at the mu-opioid receptor (MOR) with reported activity at delta and kappa opioid receptors . A key area of investigation is its potential G protein-coupled receptor (GPCR) signaling bias; research suggests it may activate G protein pathways without recruiting beta-arrestin-2, a mechanism potentially linked to reduced adverse effects like respiratory depression compared to classical opioids . This profile makes this compound a compelling candidate for in vitro and in vivo studies focused on pain management, substance use disorders, and the development of safer therapeutic agents . Researchers also utilize this compound to explore its anti-inflammatory, antidepressant, and muscle relaxant properties, as well as its metabolism primarily via CYP3A4 enzymes . This product is strictly for Research Use Only (RUO) in laboratory settings. It is not intended for diagnostic, therapeutic, or human consumption purposes .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
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InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-QVRQZEMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701032140
Record name Mitragynine
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Molecular Weight

398.5 g/mol
Source PubChem
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Boiling Point

235 °C at 5 mm Hg
Record name Mitragynine
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Solubility

Soluble in alcohol, chloroform, acetic acid
Record name Mitragynine
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Color/Form

White amorphous powder

CAS No.

4098-40-2, 6202-22-8
Record name (-)-Mitragynine
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Record name Mitragynine
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Record name (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester
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Record name Mitragynine
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Melting Point

104 °C
Record name Mitragynine
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Foundational & Exploratory

An In-Depth Technical Guide to Mitragynine's Mechanism of Action on Opioid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Mitragynine, the primary psychoactive alkaloid in the plant Mitragyna speciosa (kratom), presents a unique and complex pharmacological profile at opioid receptors. Unlike classical opioids such as morphine, this compound exhibits a distinct mechanism of action characterized by partial agonism at the µ-opioid receptor (MOR) and a profound bias towards G-protein signaling pathways over β-arrestin recruitment. This guide provides a detailed technical exploration of this compound's molecular interactions with opioid receptors, the downstream signaling consequences of this interaction, and the state-of-the-art experimental methodologies used to elucidate these properties. By synthesizing current research, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this promising class of atypical opioids.

Introduction: The Emergence of an Atypical Opioid

For centuries, the leaves of the Southeast Asian tree Mitragyna speciosa have been used in traditional medicine.[1] The principal alkaloid, this compound, is the focal point of intense scientific scrutiny for its potential to offer analgesia with a more favorable side-effect profile than traditional opioids.[2][3] Classical MOR agonists, while effective for pain management, are encumbered by severe adverse effects, including respiratory depression, constipation, tolerance, and dependence, which are largely attributed to the recruitment of the β-arrestin signaling pathway.[4][5]

This compound represents a paradigm shift, functioning as a G-protein-biased agonist at the MOR.[4][6] This guide delves into the core mechanics of this interaction, providing both a theoretical framework and practical experimental designs for its investigation.

Molecular Interaction Profile at Opioid Receptors

This compound's interaction with the three canonical opioid receptors—mu (µ), delta (δ), and kappa (κ)—is the initial determinant of its pharmacological effects. This interaction is primarily characterized by its binding affinity and subsequent functional activity.

Binding Affinity: A µ-Opioid Preference

Binding affinity, quantified by the inhibition constant (Kᵢ), measures the concentration of a ligand required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity. Competitive radioligand binding assays have established that this compound displays a moderate affinity for MOR, with significantly lower affinity for KOR and DOR.[7]

This contrasts with its primary metabolite, 7-hydroxythis compound, which is formed in vivo and exhibits substantially higher potency at the MOR.[8]

Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ, nM)

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
This compound 161 - 709161 - 1700>6800
7-Hydroxythis compound ~78~220~243
Morphine ~4--

Note: Kᵢ values are compiled from multiple sources and can vary based on experimental conditions (e.g., cell type, radioligand used). The ranges provided reflect this variability.[7]

Functional Activity: A Partial Agonist at the Helm

Beyond simple binding, the critical question is the functional consequence of that binding. At the MOR, this compound acts as a partial agonist .[1] This means it activates the receptor to produce a response, but this response is submaximal compared to a full agonist like morphine or DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), regardless of the concentration applied. This partial agonism is a key feature that may contribute to its reported ceiling effect on certain opioid-mediated adverse effects. At KOR and DOR, it behaves as a competitive antagonist.[6]

The Core Mechanism: G-Protein Biased Agonism

The therapeutic promise of this compound lies in the concept of biased agonism, also known as functional selectivity. This refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another from the same receptor.

Canonical MOR Signaling: A Two-Branched Pathway

Upon activation by an agonist, the MOR initiates two major intracellular signaling cascades:

  • G-Protein Pathway (Gαi/o): The receptor couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This pathway is primarily associated with the desired analgesic effects of opioids.

  • β-Arrestin Pathway: The activated receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin-1 and β-arrestin-2). β-arrestin recruitment desensitizes the G-protein signal and initiates a separate wave of signaling that is strongly implicated in the adverse effects of opioids, including respiratory depression, constipation, and the development of tolerance.

This compound's Signaling Signature: A Preference for Analgesia

Extensive research has demonstrated that this compound and its metabolite 7-hydroxythis compound are potent G-protein-biased agonists.[6] They effectively activate the G-protein signaling cascade but are remarkably inefficient at recruiting β-arrestin-2 to the MOR.[4][6] This signaling profile is hypothesized to dissociate the analgesic properties from many of the dose-limiting side effects of classical opioids. Molecular docking studies suggest that this compound alkaloids adopt a binding pose at the MOR that is distinct from that of classical opioids, which may underlie this functional selectivity.[4][6]

Visualizing the Signaling Bias

The following diagrams illustrate the differential signaling cascades initiated by a classical opioid versus this compound.

cluster_0 Classical Opioid (e.g., Morphine) Signaling Morphine Morphine MOR_M µ-Opioid Receptor Morphine->MOR_M Binds & Activates G_Protein_M Gαi/o Activation MOR_M->G_Protein_M BetaArrestin_M β-Arrestin 2 Recruitment MOR_M->BetaArrestin_M Robustly Recruits Analgesia Analgesia G_Protein_M->Analgesia Leads to SideEffects Adverse Effects (Respiratory Depression, Tolerance) BetaArrestin_M->SideEffects Mediates

Caption: Signaling pathway of a classical opioid like morphine.

cluster_1 This compound Signaling This compound This compound MOR_Mit µ-Opioid Receptor This compound->MOR_Mit Binds & Partially Activates G_Protein_Mit Gαi/o Activation MOR_Mit->G_Protein_Mit BetaArrestin_Mit β-Arrestin 2 Recruitment MOR_Mit->BetaArrestin_Mit Minimal Recruitment Analgesia_Mit Analgesia G_Protein_Mit->Analgesia_Mit Leads to SideEffects_Mit Reduced Adverse Effects BetaArrestin_Mit->SideEffects_Mit

Caption: Biased signaling pathway of this compound at the µ-opioid receptor.

Experimental Workflows for Mechanistic Characterization

To rigorously define the mechanism of action for a compound like this compound, a suite of in vitro pharmacological assays is essential. The following protocols provide a self-validating system to move from receptor binding to functional signaling outcomes.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for opioid receptors.

Causality: This is the foundational assay. By quantifying how tightly a compound binds to a receptor, we establish it as a ligand for that target. It is a prerequisite for interpreting functional data. The use of a specific radioligand (e.g., [³H]-DAMGO for MOR) ensures that binding to the target of interest is being measured.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human opioid receptor of interest (e.g., HEK293-hMOR). Protein concentration should be quantified (e.g., via Bradford assay).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Plate Setup: In a 96-well microtiter plate, set up triplicate wells for:

    • Total Binding: Radioligand + Membranes + Buffer.

    • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM Naloxone) to saturate all specific binding sites.

    • Competition: Radioligand + Membranes + varying concentrations of the test compound (this compound).

  • Incubation: Add the components to the wells: 50 µL of diluted membranes, 10 µL of radioligand (e.g., [³H]-DAMGO at a concentration near its Kₔ), and 40 µL of buffer, NSB ligand, or test compound.[9] Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[9]

  • Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[10] This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Quantification: Allow filters to dry, then add scintillation cocktail.[11] Count the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G-proteins following receptor stimulation, thereby quantifying agonist efficacy (Eₘₐₓ) and potency (EC₅₀).

Causality: This functional assay directly measures the first step in G-protein signaling. An agonist-bound GPCR acts as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the activated state to accumulate and be measured, providing a direct readout of G-protein activation.[12]

Step-by-Step Methodology:

  • Membrane Preparation: Use the same membrane preparations as in the binding assay.

  • Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4).[10]

  • Reagent Preparation: Prepare solutions of [³⁵S]GTPγS (final concentration ~0.05-0.1 nM), GDP (final concentration ~30 µM to reduce basal signaling), and a range of concentrations for the test compound (this compound) and a reference full agonist (e.g., DAMGO).[10]

  • Incubation: In a 96-well plate, combine membranes, GDP, the test/reference compound, and finally add [³⁵S]GTPγS to initiate the reaction. The total volume is typically 1 mL.[10]

  • Incubation Conditions: Incubate the plate at 30°C for 45-60 minutes with gentle agitation.[10]

  • Termination: Terminate the reaction by rapid filtration through Whatman GF/B filters, similar to the binding assay.[10]

  • Washing & Quantification: Wash filters with ice-cold buffer and quantify the incorporated [³⁵S] using a scintillation counter.[10]

  • Data Analysis:

    • Define basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

    • Plot the stimulated binding (as a percentage over basal) against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each compound. The Eₘₐₓ of this compound will be expressed as a percentage of the Eₘₐₓ of the full agonist, DAMGO.

Protocol 3: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

Objective: To quantify the recruitment of β-arrestin-2 to the MOR upon ligand stimulation.

Causality: This assay directly measures the initiation of the β-arrestin pathway. Technologies like PathHunter utilize enzyme fragment complementation (EFC).[13] The receptor is tagged with a small enzyme fragment (ProLink, PK), and β-arrestin is tagged with a larger, inactive enzyme acceptor (EA). Ligand-induced recruitment brings the two fragments into proximity, forming an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. The intensity of the signal is directly proportional to the amount of β-arrestin recruitment.[13]

Step-by-Step Methodology:

  • Cell Culture: Use a commercially available cell line engineered to co-express the hMOR-PK fusion protein and the β-arrestin-EA fusion protein (e.g., PathHunter CHO-K1 hOPRM1 β-Arrestin cells).[14]

  • Cell Plating: Plate the cells in a 384-well white, clear-bottom assay plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.[14]

  • Compound Addition: Prepare serial dilutions of the test compound (this compound) and a reference agonist known to recruit β-arrestin (e.g., DAMGO). Add the compounds to the cells.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[14]

  • Detection: Add the PathHunter detection reagent cocktail, which contains the chemiluminescent substrate.[14]

  • Signal Reading: Incubate at room temperature for 60 minutes to allow the signal to develop, then read the chemiluminescence on a plate reader.[14]

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

Protocol 4: cAMP Accumulation Assay (e.g., GloSensor™ Assay)

Objective: To confirm Gαi/o coupling by measuring the inhibition of adenylyl cyclase activity.

Causality: Since MOR couples to Gαi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Assays like GloSensor use a genetically encoded biosensor—a fusion of a cAMP binding domain to a mutant luciferase.[15][16] When cAMP levels are high, the biosensor is active and produces light. Activation of a Gαi-coupled receptor reduces cAMP, thus decreasing the luminescent signal. This provides a functional readout of Gαi pathway engagement.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line expressing the MOR and transiently or stably transfected with the pGloSensor™-22F cAMP plasmid.[17]

  • Equilibration: Harvest cells and incubate them in an equilibration medium containing the GloSensor™ cAMP Reagent for 2 hours at room temperature to load the cells with the substrate.[17]

  • Plate Dispensing: Dispense the cell suspension into a 384-well white assay plate.

  • Signal Stimulation: To measure inhibition, first stimulate adenylyl cyclase with a compound like forskolin to raise intracellular cAMP to a high, stable level.

  • Compound Addition: Add varying concentrations of the test compound (this compound) or a reference agonist (e.g., DAMGO).

  • Kinetic Reading: Immediately place the plate in a luminometer and measure the luminescent signal kinetically over time (e.g., for 20-30 minutes). The agonist-induced inhibition of the forskolin-stimulated signal will be observed as a decrease in luminescence.

  • Data Analysis: Determine the magnitude of the decrease in signal at each agonist concentration. Plot the percent inhibition against the log concentration of the agonist and fit the data to determine the IC₅₀ (for inhibition).

Data Synthesis and Visualization

A comprehensive understanding of this compound's mechanism requires synthesizing the data from these disparate assays.

Summary of Pharmacological Parameters

The data generated should be compiled to provide a clear pharmacological fingerprint of the compound.

Table 2: Functional Activity Profile of this compound at MOR

AssayParameterThis compoundMorphine (Reference)
[³⁵S]GTPγS Binding Potency (EC₅₀)~200-500 nM~50-100 nM
Efficacy (Eₘₐₓ)~30-50% (Partial Agonist)100% (Full Agonist)
β-Arrestin Recruitment Potency (EC₅₀)>10,000 nM~100-300 nM
Efficacy (Eₘₐₓ)<10% (Very Weak/None)100%
cAMP Inhibition Potency (IC₅₀)~100-400 nM~10-50 nM

Note: Values are approximate and serve as a representative example based on published literature.

Visualizing the Experimental Workflow

The logical flow of experiments to characterize a biased agonist can be visualized as follows.

A Step 1: Determine Binding Affinity (Radioligand Binding Assay) B Step 2: Measure G-Protein Activation ([³⁵S]GTPγS Assay) A->B Does it bind? Yes. Now, does it signal? C Step 3: Measure β-Arrestin Recruitment (BRET / PathHunter Assay) B->C G-Protein Pathway Quantified. What about the other pathway? D Step 4: Quantify Bias (Calculate Bias Factor) C->D Both pathways measured. E Conclusion: This compound is a G-Protein Biased Partial Agonist at the MOR D->E Data confirms preference for G-Protein pathway.

Caption: Experimental workflow for characterizing biased agonism.

Conclusion

The mechanism of action of this compound at the µ-opioid receptor is a compelling example of functional selectivity. Its profile as a G-protein-biased partial agonist provides a rational, molecular basis for its observed pharmacological effects, which are purported to include analgesia with a reduced liability for the severe side effects that plague classical opioids. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the nuanced pharmacology of this compound and its analogs. This understanding is paramount for the rational design and development of a new generation of safer, more effective analgesics built upon the atypical molecular framework of the Mitragyna alkaloids.

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  • Hemby, S. E., et al. (2019). Pharmacological Comparison of this compound and 7-Hydroxythis compound: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitragyna speciosa. Retrieved from [Link]

  • Kumar, A., & Plouffe, B. (2025). GloSensor assay for discovery of GPCR-selective ligands.
  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]

  • Kennedy, C. D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Retrieved from [Link]

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Advanced Pharmacokinetics and Metabolic Profiling of Mitragynine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Safety Assessment

Executive Summary: The Paradox of Potency

Mitragynine presents a unique pharmacokinetic paradox in drug development. While it possesses low oral bioavailability due to acid lability and extensive first-pass metabolism, it exhibits high in vivo efficacy.[1] This discrepancy is driven by a "bioactivation cascade" where the parent compound is metabolized into equipotent or super-potent analogs—specifically 7-hydroxythis compound (7-HMG) and the human-specific metabolite This compound pseudoindoxyl .[1]

This guide dissects the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound, emphasizing the critical species differences between rodent models and human physiology that must inform translational safety assessments.[1]

Physicochemical Barriers & Absorption

Acid Lability and Hydrolysis

This compound is an indole alkaloid with a methyl ester group at the C16 position.[1][2][3][4] It acts as a weak base but exhibits significant instability in acidic environments (pH < 4), typical of the gastric climate.[1]

  • Mechanism: Acid-catalyzed hydrolysis of the C16 methyl ester.[1]

  • Product: 16-carboxythis compound (Inactive zwitterion).[1]

  • Implication: A significant fraction of an oral dose is degraded before absorption, contributing to low absolute bioavailability (F).[1]

  • Data:

    • Rat F: ~3–30% (highly variable).[1]

    • Dog F: ~70% (fasted) vs. ~45% (fed).[1]

    • Human F: Unknown, but estimated ~30% based on allometric scaling.[1]

Quantitative PK Parameters (Cross-Species)

The following table summarizes key pharmacokinetic parameters. Note the distinct half-life difference between rats and humans.[1]

ParameterRat (Sprague-Dawley)Dog (Beagle)Human (Estimated/Observed)
Bioavailability (F) 3.03% ± 1.47%64.8% (Fasted)~30% (Predicted)
Tmax 1.5 – 2.0 h1.0 – 2.0 h0.8 – 1.5 h
Half-life (t1/2) 36 min (Male) / 115 min (Female)3.0 – 4.0 h7.0 – 39.0 h (Terminal phase)
Protein Binding >90%>90%>90%
Primary Clearance Hepatic (CYP3A)Hepatic (CYP3A)Hepatic (CYP3A)

Distribution: The Blood-Brain Barrier (BBB) Challenge

This compound's central analgesic effects depend on BBB penetration.[1] However, its metabolite, 7-HMG, faces a transport hurdle.[1]

Differential Transport Mechanics
  • This compound: High lipophilicity allows passive diffusion.[1] It shows a net influx (Efflux Ratio < 1.0).[1]

  • 7-Hydroxythis compound (7-HMG): Despite being 10-20x more potent at the µ-opioid receptor (MOR), 7-HMG is a substrate for P-glycoprotein (P-gp/MDR1) .[1]

    • Efflux Ratio: ~1.4 (Net efflux).[1][5]

    • Consequence: Brain concentrations of 7-HMG are significantly lower than plasma concentrations unless P-gp is saturated or inhibited.[1]

Visualization: BBB Transport Dynamics

The following diagram illustrates the selective permeability and the "metabolic activation" that occurs after BBB transport or within the liver.

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelial Cells) cluster_brain CNS (Brain Parenchyma) MG_Blood This compound (Lipophilic) MG_Brain This compound (MOR Partial Agonist) MG_Blood->MG_Brain Passive Diffusion (High Influx) HMG_Blood 7-HMG (Active Metabolite) HMG_Brain 7-HMG (Potent MOR Agonist) HMG_Blood->HMG_Brain Restricted Entry Pgp P-gp Efflux Pump Pgp->HMG_Blood Active Efflux MG_Brain->HMG_Brain CYP2D6 (Minor) HMG_Brain->Pgp

Caption: Differential BBB transport showing this compound influx vs. P-gp mediated efflux of 7-HMG.[1]

Hepatic Biotransformation: The Bioactivation Engine

Metabolism is the primary clearance route (>99%), with renal excretion of the parent drug being negligible (<1%).[1]

The CYP3A4 Dominance

Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for this compound metabolism.[1][6]

  • Primary Reaction: Hydroxylation at the C7 position.[1][6]

  • Product: 7-Hydroxythis compound (7-HMG) .[1][2][7]

  • Secondary Enzymes: CYP2D6, CYP2C9 (Minor contributions).[1][6]

The Human-Specific "Pseudoindoxyl" Pathway

Recent research has uncovered a critical divergence in human plasma stability compared to rodents.[1]

  • Rodents/Monkeys: 7-HMG is relatively stable in plasma.[1][7]

  • Humans: 7-HMG is unstable in plasma and undergoes a rearrangement to This compound Pseudoindoxyl .[1][7]

    • Potency: Pseudoindoxyl is an even more potent µ-opioid agonist and δ-opioid antagonist than 7-HMG.[1]

    • Clinical Relevance: This metabolite may drive unique opioid-like effects in humans that are not fully captured in rodent safety models.[1]

Metabolic_Pathway MG This compound (Parent) CYP3A4 CYP3A4 (Liver Microsomes) MG->CYP3A4 Inactive 9-O-demethylthis compound 16-Carboxythis compound MG->Inactive Hydrolysis/Demethylation (CYP2D6/2C9) HMG 7-Hydroxythis compound (Active Metabolite) CYP3A4->HMG 7-Hydroxylation Pseudo This compound Pseudoindoxyl (Super-Potent) HMG->Pseudo Rearrangement (Human Plasma Specific) HMG->Inactive Glucuronidation

Caption: The bioactivation cascade highlighting the human-specific formation of this compound Pseudoindoxyl.[1]

Clinical Drug-Drug Interaction (DDI) Risks

This compound is not just a substrate; it is a perpetrator of metabolic interactions.[1]

CYP Inhibition Profile[8][9][10]
  • CYP2D6 (Potent Inhibition):

    • IC50: ~0.45 µM (Recombinant) / 2.2 µM (HLM).[1]

    • Ki: ~12.86 µM (Non-competitive).[1]

    • Risk: High.[1][8] Potential to increase toxicity of CYP2D6 substrates (e.g., dextromethorphan, antidepressants).[1]

  • CYP3A4 (Mechanism-Based Inhibition):

    • IC50: ~41 µM (reversible) → Drops to ~2.6 µM with pre-incubation.[1]

    • Mechanism: Time-Dependent Inhibition (TDI).[1][5] this compound or a metabolite covalently binds to the active site, irreversibly inactivating the enzyme.[5]

    • Risk: Moderate to High.[1][8] Can affect metabolism of statins, benzodiazepines, and antivirals.[1]

Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (CLint) and identify metabolites.[1]

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add this compound (final conc. 1 µM) to the mixture. Pre-incubate at 37°C for 5 minutes.

    • Note: Low substrate concentration (1 µM) ensures first-order kinetics.[1]

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.[1]

  • Sampling: At t = 0, 5, 15, 30, 45, and 60 min, remove aliquots (50 µL).

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Propranolol).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode). Monitor transitions for this compound (399 -> 174) and 7-HMG (415 -> 190).[1]

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]

    • CLint = (k * Volume) / Protein Amount[1]

Protocol B: In Vivo Pharmacokinetic Study (Rat)

Objective: Assess oral bioavailability and metabolite formation.[1]

  • Animals: Male Sprague-Dawley rats (n=4 per group), cannulated (jugular vein).

  • Fasting: Fast animals for 12 hours pre-dose (water ad libitum) to minimize food effects on absorption.

  • Dosing:

    • IV Group: 5 mg/kg this compound (dissolved in 10% DMSO / 10% Tween 80 / 80% Saline).[1]

    • PO Group: 20 mg/kg this compound (suspended in 0.5% CMC-Na).[1]

    • Rationale: Higher PO dose compensates for low bioavailability.[1]

  • Sampling: Collect blood (0.2 mL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[1]

    • Critical: Use NaF/Oxalate tubes to prevent ex vivo esterase activity, or acidify plasma immediately to prevent 7-HMG degradation.[1]

  • Processing: Centrifuge at 4°C. Store plasma at -80°C.

  • Data Analysis: Non-compartmental analysis (NCA) using Phoenix WinNonlin. Calculate AUC, Cmax, Tmax, and F (F = [AUC_po * Dose_iv] / [AUC_iv * Dose_po]).

References

  • Kamble, S. H., et al. (2019).[1] Metabolite profiling and identification of enzymes responsible for the metabolism of this compound, the major alkaloid of Mitragyna speciosa (kratom).[6] Xenobiotica.[1]

  • Hanapi, N. A., et al. (2013).[1][5][9] Inhibitory effect of this compound on human cytochrome P450 enzyme activities.[1][8][10][11] Drug Metabolism and Pharmacokinetics.[1][12][13][14]

  • Kruegel, A. C., et al. (2019).[1] 7-Hydroxythis compound Is an Active Metabolite of this compound and a Key Mediator of Its Analgesic Effects.[1] ACS Central Science.[1] [1]

  • Vazquez, M., et al. (2020).[1] this compound pseudoindoxyl, a metabolite of 7-hydroxythis compound, is a potent μ-opioid agonist and δ-opioid antagonist.[1] ACS Chemical Neuroscience.[1] [1]

  • Ramanathan, S., et al. (2015).[1] Pharmacokinetics of this compound in man.[1][14] Drug Design, Development and Therapy.[1]

  • Manda, V. K., et al. (2014).[1] Evaluation of in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound, 7-hydroxythis compound, and mitraphylline.[1] Planta Medica.[1]

  • Maxwell, E. A., et al. (2020).[1] Pharmacokinetics of this compound after single oral administration in dogs.[1] Journal of Veterinary Pharmacology and Therapeutics.[1]

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Mitragynine: An In-Depth Technical Guide on its Central Role in the Traditional Use and Pharmacology of Kratom

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mitragyna speciosa, colloquially known as kratom, has a rich history of traditional use in Southeast Asia, where its leaves have been consumed for centuries for their unique psychoactive and medicinal properties. The principal indole alkaloid, mitragynine, is the primary driver of the plant's dose-dependent effects, which range from stimulation at low doses to analgesia and sedation at higher doses. This technical guide provides an in-depth exploration of the pivotal role of this compound, bridging the gap between its ethnobotanical origins and modern pharmacological understanding. We will delve into the traditional methods of kratom preparation and consumption, the intricate pharmacology and pharmacokinetics of this compound, and present detailed protocols for its extraction, quantification, and functional characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's scientific landscape.

Ethnobotanical Foundations: this compound in the Context of Traditional Kratom Use

The story of this compound is inextricably linked to the traditional use of kratom in the tropical rainforests of Southeast Asia, particularly in Thailand, Malaysia, and Indonesia.[1][2][3] For generations, indigenous populations have utilized the leaves of the Mitragyna speciosa tree as a staple of traditional medicine and as a tool to enhance daily life.[2][3]

Traditional Preparation and Consumption

The methods of kratom consumption in traditional settings are straightforward and designed to efficiently deliver its active compounds.[3]

  • Chewing Fresh Leaves: Laborers and farmers have historically chewed fresh kratom leaves throughout the day to boost energy, increase stamina, and alleviate the fatigue associated with strenuous physical work.[1][4] This method allows for the direct absorption of alkaloids through the oral mucosa.

  • Brewing Kratom Tea: Dried kratom leaves are often brewed into a tea, a method that facilitates the extraction of alkaloids into a consumable liquid.[4][5] This tea is sometimes simmered for extended periods to maximize the extraction.

  • Poultices and Salves: In traditional medicine, kratom leaves have also been used externally in the form of poultices to aid in wound healing and as a local anesthetic.[4]

Perceived Dose-Dependent Effects in Traditional Use

Traditional users of kratom have long recognized its biphasic, dose-dependent effects, a phenomenon now understood to be primarily driven by this compound's complex pharmacology.

  • Low Doses (Stimulant Effects): At lower consumption levels, typically involving the chewing of a few fresh leaves, users report increased energy, alertness, and sociability.[6] These effects are comparable to those of other mild stimulants and were traditionally sought to enhance productivity during long working hours.[2][7]

  • High Doses (Analgesic and Sedative Effects): At higher doses, the effects of kratom shift towards analgesia, euphoria, and sedation, akin to opioid-like effects.[6][8] This has led to its traditional use for pain relief and, in some historical contexts, as a substitute to mitigate opium withdrawal symptoms.[5][9]

The Pharmacology and Pharmacokinetics of this compound

Modern scientific investigation has begun to unravel the complex molecular mechanisms underlying the traditional observations of kratom's effects. This compound, as the most abundant alkaloid in kratom leaves, is the focal point of this research.[10]

Pharmacodynamics: A Multi-Target Alkaloid

This compound's pharmacological profile is characterized by its interaction with multiple receptor systems in the central nervous system.

  • Opioid Receptor Interactions: this compound is a partial agonist at the mu-opioid receptor (MOR), the primary target for classical opioids like morphine.[10][11] It also exhibits activity at the delta (DOR) and kappa (KOR) opioid receptors.[1][11] Its partial agonism at the MOR is thought to contribute to its analgesic effects while potentially having a lower risk of respiratory depression compared to full opioid agonists.

  • Adrenergic, Serotonergic, and Dopaminergic Systems: Beyond the opioid system, this compound has been shown to interact with adrenergic, serotonergic, and dopamine D2 receptors.[10][12] These interactions likely contribute to the stimulating and mood-enhancing effects reported at lower doses.

  • Biased Agonism: Research suggests that this compound may act as a biased agonist at the mu-opioid receptor, preferentially activating G-protein signaling pathways over the β-arrestin pathway. This is a significant area of interest for drug development, as β-arrestin recruitment is associated with many of the adverse effects of classical opioids.

Pharmacokinetics: Absorption, Metabolism, and Elimination

The pharmacokinetic profile of this compound is crucial for understanding its duration of action and potential for drug-drug interactions.

  • Absorption and Bioavailability: When consumed orally, this compound reaches its maximum plasma concentration in approximately 0.83 hours.[5] Its oral bioavailability is estimated to be around 21%.[10]

  • Metabolism: this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[10] A key metabolic pathway is its conversion to 7-hydroxythis compound, a minor alkaloid in the kratom leaf that is a much more potent mu-opioid receptor agonist.[2][8][13] This metabolic conversion is believed to be a major contributor to the analgesic effects of kratom.[8][14]

  • Elimination: this compound has a relatively long terminal half-life, estimated to be around 23.24 ± 16.07 hours in chronic users.[5] Renal excretion of unchanged this compound is very low, indicating extensive metabolism.[5]

Methodologies for the Scientific Investigation of this compound

For researchers and drug development professionals, standardized and reproducible methodologies are essential for the accurate study of this compound. This section provides detailed protocols for the extraction, quantification, and in vitro/in vivo characterization of this key alkaloid.

Extraction and Isolation of this compound from Mitragyna speciosa Leaves

The following protocol outlines a common method for the extraction and purification of this compound.

Protocol 1: Solvent Extraction and Column Chromatography of this compound

  • Preparation of Plant Material:

    • Wash fresh Mitragyna speciosa leaves with water to remove debris.

    • Oven-dry the leaves at 45-50°C for approximately 72 hours.

    • Grind the dried leaves into a fine powder using a blender.

  • Soxhlet Extraction:

    • Perform a Soxhlet extraction on the powdered leaves with petroleum ether for 8 hours to defat the material. Discard the petroleum ether solution.

    • Dry the defatted leaf powder and then perform a second Soxhlet extraction with chloroform for 8 hours.

  • Purification by Column Chromatography:

    • Concentrate the chloroform extract under reduced pressure.

    • Subject the crude extract to column chromatography using a silica gel 60 column.

    • Elute the column with a solvent system of n-hexane-ethyl acetate-25% ammonia (30:15:1 v/v).[9][15]

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).

    • Combine fractions containing pure this compound and evaporate the solvent to yield the isolated compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound in plant material and biological samples is critical for research and quality control.

Protocol 2: HPLC-PDA Quantification of this compound

  • Sample Preparation (Kratom Powder):

    • Accurately weigh a sample of dried kratom powder.

    • Extract the powder with methanol, potentially using ultrasonication to improve efficiency.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer such as ammonium bicarbonate (pH 9.5) or 0.05% formic acid.[16][17]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: Photodiode array (PDA) detector at a wavelength of 225 nm.[16][18]

    • Injection Volume: 20 µL.[16]

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Quantify the this compound content in the samples by comparing their peak areas to the calibration curve.

In Vitro Characterization: Mu-Opioid Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the mu-opioid receptor.

Protocol 3: Radioligand Binding Assay for the Mu-Opioid Receptor

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 cells).[19]

  • Assay Conditions:

    • Radioligand: [³H]DAMGO, a selective mu-opioid receptor agonist.

    • Non-specific Binding Determination: Use a high concentration of a non-labeled ligand, such as naloxone (10 µM), to determine non-specific binding.[20]

    • Incubation: Incubate the cell membranes, radioligand, and various concentrations of the test compound (this compound) in a suitable buffer for 120 minutes at room temperature.[20]

  • Data Collection and Analysis:

    • Separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant) to determine the affinity of this compound for the mu-opioid receptor.

In Vivo Assessment of Analgesic Activity: The Hot Plate Test

The hot plate test is a widely used method to evaluate the analgesic properties of compounds in rodents.

Protocol 4: Hot Plate Test for Analgesia in Mice

  • Apparatus:

    • A hot plate apparatus consisting of a heated metal surface with temperature control, enclosed by a clear acrylic cylinder.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.

    • Set the hot plate temperature to a constant 55 ± 1°C.[1]

    • Administer the test compound (this compound) or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

    • At a predetermined time after drug administration, place each mouse on the hot plate and start a timer.

    • Observe the mouse for signs of nociception, such as licking a hind paw or jumping.

    • Record the latency (in seconds) for the mouse to exhibit a pain response.

    • Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.

  • Data Analysis:

    • Compare the response latencies of the drug-treated groups to the vehicle control group to determine the analgesic effect of this compound.

Data Summary and Visualization

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans (Chronic Users)

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax)0.83 ± 0.35 hours[5]
Terminal Half-life (t½)23.24 ± 16.07 hours[5]
Apparent Volume of Distribution (Vd/F)38.04 ± 24.32 L/kg[5]
Urinary Excretion (unchanged)0.14%[5]

Table 2: Binding Affinities (Ki) of this compound and Related Compounds at Opioid Receptors

CompoundMu-Opioid Receptor (MOR)Kappa-Opioid Receptor (KOR)Delta-Opioid Receptor (DOR)Reference
This compound198 ± 30 nM161 ± 10 nM>10,000 nM[1]
7-Hydroxythis compoundHigh Affinity (Potent Agonist)Moderate AffinityModerate Affinity[3]
Speciociliatine116 ± 36 nM54.5 ± 4.4 nM>10,000 nM[1]
Visualizations

Traditional_Kratom_Use_Workflow cluster_preparation Preparation cluster_consumption Consumption Method cluster_dose Dosage cluster_effect Perceived Effect fresh_leaves Fresh Leaves chewing Chewing fresh_leaves->chewing dried_leaves Dried Leaves brewing Brewing (Tea) dried_leaves->brewing low_dose Low Dose chewing->low_dose high_dose High Dose brewing->high_dose stimulant Stimulant (Energy, Alertness) low_dose->stimulant analgesic Analgesic/Sedative (Pain Relief, Relaxation) high_dose->analgesic

Caption: Workflow of traditional kratom use, from preparation to perceived effect.

Mitragynine_MOA cluster_receptors Receptor Systems cluster_effects Pharmacological Effects This compound This compound mor Mu-Opioid Receptor (Partial Agonist) This compound->mor other_opioid Delta/Kappa Opioid Receptors This compound->other_opioid adrenergic Adrenergic Receptors This compound->adrenergic serotonergic Serotonergic Receptors This compound->serotonergic dopaminergic Dopaminergic Receptors This compound->dopaminergic analgesia Analgesia mor->analgesia stimulation Stimulation adrenergic->stimulation mood_enhancement Mood Enhancement serotonergic->mood_enhancement dopaminergic->mood_enhancement

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

This compound stands as the cornerstone of kratom's traditional use and its complex pharmacological profile. Its journey from an ethnobotanical remedy in Southeast Asia to a subject of intense scientific scrutiny highlights the potential for naturally derived compounds to inform modern drug discovery. The dose-dependent stimulant and analgesic effects, rooted in this compound's interactions with opioid and other neurotransmitter systems, offer a compelling rationale for its historical and contemporary applications. The methodologies presented in this guide provide a framework for the continued investigation of this compound, with the ultimate goal of elucidating its full therapeutic potential and associated risks. As research progresses, a deeper understanding of this fascinating alkaloid will be crucial for informing public health policies, guiding clinical research, and potentially unlocking new avenues for the treatment of pain, addiction, and other neurological disorders.

References

  • The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review. (2022). Frontiers in Pharmacology. [Link]

  • Exploring this compound: Kratom's Key Alkaloid. (n.d.). Kratom.com. [Link]

  • Unraveling Kratom: Historical Roots, Regulations & Medical Potential. (2023). ACS Laboratory. [Link]

  • The Origins of Kratom Usage Around the World. (n.d.). Kats Botanicals. [Link]

  • This compound. (n.d.). Wikipedia. [Link]

  • Kratom in ancient rituals: a historical overview and modern practices. (n.d.). Vivadzen.com. [Link]

  • Kratom's Journey Through Cultures: From Traditional Southeast Asian Us. (2026). Mitra Science. [Link]

  • The History of Kratom: From Southeast Asia to the World. (2025). Google Cloud.
  • Determination of this compound in rat plasma by LC–MS/MS: Application to pharmacokinetics. (n.d.). PubMed Central. [Link]

  • The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review. (2022). PubMed Central. [Link]

  • Opioid-Mu Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • Mitragyna speciosa. (n.d.). Wikipedia. [Link]

  • Exploring the Pharmacology of Kratom: Understanding How Alkaloids Interact with Receptors. (2024). Sanctuary Kava. [Link]

  • Kratom—Pharmacology, Clinical Implications, and Outlook: A Comprehensive Review. (2020). Pain and Therapy. [Link]

  • This compound: The Complex Alkaloid Behind Kratom's Effects. (2025). Oreate AI Blog. [Link]

  • 7-Hydroxythis compound Is an Active Metabolite of this compound and a Key Mediator of Its Analgesic Effects. (2019). ACS Central Science. [Link]

  • A homemade Kratom cocktail (left) and fresh ground Kratom leaves (right). (n.d.). ResearchGate. [Link]

  • Current perspectives on the impact of Kratom use. (2019). PubMed Central. [Link]

  • Tail flick test. (n.d.). Wikipedia. [Link]

  • Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. (n.d.). ResearchGate. [Link]

  • Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers. [Link]

  • Preliminary Study of Isolation and Purification this compound from Kratom Leaves. (2022). ResearchGate. [Link]

  • a simple and cost effective isolation and purification protocol of this compound from mitragyna speciosa korth (ketum) leaves. (n.d.). Semantic Scholar. [Link]

  • Comparative Analysis of this compound Content in Kratom Leaves (Mitragyna speciosa Korth) from Kabupaten Kapuas Hulu Using HPLC Me. (n.d.). CORE. [Link]

  • Development and Validation of The Quantification Method for this compound and 7-Hydroxy this compound in Kratom Plant using High-Performance Liquid Chromatography-Photodiode Array. (2023). ResearchGate. [Link]

  • HPLC-PDA METHOD FOR THE QUANTIFICATION OF this compound IN FRESH KRATOM ( MITRAGYNA SPECIOSA ) LEAF. (2024). JOURNAL OF TROPICAL FOREST SCIENCE. [Link]

  • Kratom Alkaloid Analysis via HPLC-UV. (2022). Phenomenex. [Link]

  • Development and Validation of a Method for Detecting and Quantifying this compound in Kratom Samples Using HPLC-PDA. (2024). Eruditio. [Link]

  • mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Fisher Scientific. [Link]

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Monograph: Early Pharmacological Characterization of Mitragynine (1921–2002)

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: From Alkaloid Isolation to the Identification of Atypical Opioid Receptor Modulation

Executive Summary

This technical guide reconstructs the foundational research regarding Mitragynine, the primary indole alkaloid of Mitragyna speciosa. While modern literature focuses on G-protein biased signaling, the "Early Research" era (defined here as 1921 through 2002) provided the critical scaffold for this understanding. This period established three distinct scientific truths: (1) this compound possesses antinociceptive properties distinct from classical morphinans; (2) its analgesic ceiling is lower than morphine, classifying it as a partial agonist; and (3) its safety profile regarding respiratory depression was anomalously high for an opioid-like agent. This guide synthesizes these early findings for drug development professionals seeking to understand the mechanistic origins of this atypical scaffold.

Historical Isolation & Structural Logic

The scientific journey of this compound began with its isolation in 1921 by Ellen Field at the University of Edinburgh.[1] Unlike the rigid phenanthrene ring structure of morphine, this compound was identified as a corynanthe-type indole alkaloid. This structural divergence is the primary reason for its unique receptor binding profile.

Key Structural Milestone:

  • 1921: Isolation of the "distillate" by Ellen Field.[1]

  • 1960s: Full stereochemical elucidation (Zacharias et al.), confirming the indole nucleus which allows for lipophilic membrane penetration but distinct receptor docking compared to fentanyl or morphine.

Figure 1: The Isolation & Characterization Workflow (1921–1972)

IsolationWorkflow Leaf M. speciosa Leaf (Biomass) Extract Methanolic Extraction (Crude Alkaloids) Leaf->Extract Solvent Extraction Isolation Acid-Base Fractionation (Ellen Field, 1921) Extract->Isolation pH Adjustment This compound This compound (Pure) (Indole Alkaloid) Isolation->this compound Crystallization Profiling Pharmacological Profiling (Macko et al., 1972) This compound->Profiling In Vivo Testing

Caption: The progression from botanical biomass to the first definitive pharmacological profile established by Smith, Kline & French (SKF) in 1972.

The SKF Benchmark: The 1972 Macko Study

The seminal paper by Macko, Weisbach, and Douglas (1972), conducted at Smith, Kline & French Laboratories, remains the cornerstone of early this compound research. They aimed to determine if the alkaloid was a viable alternative to codeine.

Technical Insights & Causality:

  • Antitussive vs. Analgesic: Macko discovered that while this compound suppressed the cough reflex (antitussive) similar to codeine, it did not produce the severe respiratory depression associated with equipotent doses of morphine.

  • Nalorphine Antagonism: The study utilized nalorphine (an early opioid antagonist) to challenge this compound's effects. The successful reversal of analgesia provided the first in vivo proof of opioid receptor involvement, decades before molecular cloning of the Mu-opioid receptor (MOR).

Critical Observation: The study noted a "ceiling effect" in analgesia. Unlike morphine, where increasing the dose indefinitely increases the effect (until death), this compound's efficacy plateaued. We now understand this as Partial Agonism , a highly desirable trait for safety pharmacology.

Mechanistic Deconvolution (1996–2002)

Following the SKF era, research shifted to identifying the specific receptor subtypes. Two key studies defined this period: Matsumoto et al. (1996) and Takayama et al. (2002).[2]

4.1 Supraspinal vs. Spinal Analgesia (Matsumoto, 1996)

Matsumoto employed differential routes of administration (intracerebroventricular [i.c.v.] vs. intraperitoneal [i.p.]) to map the site of action.

  • Finding: this compound was effective via i.c.v.[3][4] injection, and this effect was blocked by naloxone.[3]

4.2 Receptor Binding Affinities (Takayama, 2002)

Takayama’s team provided the first quantitative binding data, revealing a distinct selectivity profile.

Table 1: Comparative Binding Affinity (


) and Selectivity (Takayama et al., 2002) 
LigandMOR (

nM)
DOR (

nM)
KOR (

nM)
Selectivity Ratio (MOR:DOR)
This compound 7.2 60 >1000 ~1:8
Morphine1.18034~1:70
DAMGO (Ref)0.8>1000>1000Highly Selective

Interpretation: this compound binds tightly to MOR but, unlike morphine, has significant affinity for DOR. This MOR/DOR heterodimer interaction is hypothesized to contribute to its reduced development of tolerance.

Figure 2: The Opioid Receptor Interaction Model (Early Consensus)

ReceptorModel This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Partial Agonist (High Affinity) DOR Delta-Opioid Receptor (DOR) This compound->DOR Agonist (Moderate Affinity) Effect Analgesia (Supraspinal) MOR->Effect G-Protein Signaling SideEffect Respiratory Depression (Minimal) MOR->SideEffect Weak Activation DOR->Effect Modulates Potency Naloxone Naloxone (Antagonist) Naloxone->MOR Blocks Naloxone->DOR Blocks

Caption: this compound acts as a partial agonist at MOR and agonist at DOR.[5] The dotted line to "Side Effect" represents the early observation of a safety window compared to full MOR agonists.

Key Experimental Protocols

To replicate or validate early findings, the following protocols (adapted from Macko 1972 and Matsumoto 1996) are standardized below.

Protocol A: The Hot Plate Test (Supraspinal Analgesia)

This test is specific for supraspinal (brain-mediated) pain processing, distinguishing it from spinal reflexes.

  • Subject Preparation: Use male ICR mice (20–30g). Acclimatize to the testing room for 1 hour.

  • Basal Latency: Place mouse on a metal plate heated to 55 ± 0.5°C . Measure time until the mouse licks its hind paw or jumps.

    • Cut-off: If no response by 30 seconds, remove animal to prevent tissue damage.

  • Administration: Administer this compound (dissolved in Tween-80/Saline) intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.).

  • Measurement: Retest latencies at 15, 30, 45, and 60 minutes post-injection.

  • Calculation:

    
    
    (MPE = Maximum Possible Effect)
    
Protocol B: The Tail-Flick Test (Spinal Reflex)

Used to determine if the drug acts on the spinal cord dorsal horn.

  • Setup: Focus a radiant heat source on the tail (2-3 cm from the tip).

  • Calibration: Adjust intensity so baseline latency is 2–4 seconds.

  • Cut-off: Set automatic cutoff at 10 seconds to avoid burns.

  • Observation: this compound typically shows lower efficacy in this test compared to the Hot Plate test, reinforcing the supraspinal mechanism hypothesis derived in the 1990s.

References
  • Field, E. (1921).[1] "this compound and Mitraversine, Two New Alkaloids from Species of Mitragyna." Journal of the Chemical Society, Transactions.

  • Macko, E., Weisbach, J. A., & Douglas, B. (1972).[2] "Some Observations on the Pharmacology of this compound." Archives Internationales de Pharmacodynamie et de Thérapie.

  • Matsumoto, K., et al. (1996).[2][6][7][8][9] "Antinociceptive Action of this compound in Mice: Evidence for the Involvement of Supraspinal Opioid Receptors."[3][4][7][9] Life Sciences.[3][7][9]

  • Takayama, H., et al. (2002).[2][10] "Studies on the Synthesis and Opioid Agonistic Activities of this compound-Related Indole Alkaloids: Discovery of Opioid Agonists Structurally Different from Other Opioid Ligands."[4][10] Journal of Medicinal Chemistry.

  • Thongpradichote, S., et al. (1998).[8] "Identification of Opioid Receptor Subtypes in Antinociceptive Actions of Supraspinally-Administered this compound in Mice." Life Sciences.[3][7][9]

Sources

Methodological & Application

Quantitative Bioanalysis of Mitragynine and 7-Hydroxymitragynine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This application note details a robust, validated LC-MS/MS methodology for the simultaneous quantitation of Mitragynine (MG) and its active metabolite, 7-Hydroxythis compound (7-HMG), in human plasma. Unlike generic alkaloid methods, this protocol specifically addresses the critical challenge of isobaric interference from diastereomers (e.g., speciociliatine). By utilizing a biphenyl stationary phase and liquid-liquid extraction (LLE), this method achieves superior selectivity and sensitivity (LLOQ: 1.0 ng/mL), meeting FDA Bioanalytical Method Validation guidelines for drug development applications.

Introduction: The Isobaric Challenge

This compound, the primary indole alkaloid of Mitragyna speciosa (Kratom), presents a unique bioanalytical challenge. It co-exists with several diastereomers, most notably speciociliatine , speciogynine , and paynantheine .

  • The Problem: this compound and speciociliatine share the exact precursor mass (

    
     399.2) and often produce identical product ions. Standard C18 columns frequently fail to resolve these peaks, leading to co-elution and significant overestimation of this compound concentrations in PK studies.
    
  • The Solution: This protocol employs a Biphenyl stationary phase.[1] The pi-pi interactions between the biphenyl rings and the indole core of the analytes provide the necessary orthogonality to baseline-separate these isomers, ensuring data integrity.

Method Development Strategy

Column Selection Logic

While C18 columns are the industry workhorse, they rely primarily on hydrophobic interactions. For this compound isomers, hydrophobicity is nearly identical.

  • Recommendation: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or equivalent.

  • Mechanism: The biphenyl phase engages in

    
     stacking with the indole moiety. Slight steric differences between the diastereomers significantly alter this interaction strength, resulting in distinct retention times.
    
Sample Preparation: LLE vs. PPT

For drug development and PK profiling, cleanliness is paramount to minimize matrix effects (ion suppression).

  • Selected Method: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

  • Rationale: MTBE provides high recovery (>85%) for lipophilic alkaloids while excluding polar matrix components (phospholipids, salts) that often plague Protein Precipitation (PPT) methods.

Experimental Protocol

Reagents and Standards
  • Analytes: this compound, 7-Hydroxythis compound.[1][2][3][4][5][6][7][8][9]

  • Internal Standard (IS): this compound-D3 (Preferred) or 7-Hydroxythis compound-D3.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Sample Preparation (LLE)
  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in 50:50 MeOH:H2O). Vortex briefly.

  • Buffer: Add 100 µL of 0.5 M Ammonium Carbonate (pH 9.0).

    • Note: High pH ensures the alkaloids are in their uncharged (free base) state, maximizing extraction efficiency into the organic layer.

  • Extraction: Add 1000 µL of MTBE.

  • Agitation: Vortex for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tubes.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (90:10). Vortex well.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Start Gradient
4.0060Elution of Isomers
4.1095Wash
5.5095End Wash
5.6010Re-equilibration
7.0010End of Run

Mass Spectrometry Parameters:

  • Source: ESI Positive Mode (ESI+).

  • Spray Voltage: 4500 V.

  • Gas Temp: 500°C.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)
This compound 399.2174.1Quantifier35
399.2238.1Qualifier28
7-OH-Mitragynine 415.2190.1Quantifier30
415.2238.1Qualifier32
This compound-D3 402.2177.1IS Quant35

Visualized Workflows

Analytical Workflow Diagram

This diagram outlines the critical path from sample collection to data output, emphasizing the extraction checkpoint.

G Sample Plasma Sample (100 µL) IS_Add Add Internal Std (this compound-D3) Sample->IS_Add Buffer pH Adjustment (NH4)2CO3 pH 9 IS_Add->Buffer LLE LLE Extraction (MTBE) Buffer->LLE Free Base Formation Evap Evaporation & Reconstitution LLE->Evap Supernatant LC LC Separation (Biphenyl Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Resolved Peaks Data Quantitation & Isomer Check MS->Data

Figure 1: End-to-end bioanalytical workflow for this compound quantitation.

Isomer Separation Logic

This decision tree illustrates why the Biphenyl column is selected over standard C18 for this specific application.

G Start Select Stationary Phase C18 Standard C18 Column Start->C18 Default Choice Biphenyl Biphenyl / Phenyl-Hexyl Start->Biphenyl Expert Choice ResultC18 Hydrophobic Interaction Only Result: Co-elution of This compound & Speciociliatine C18->ResultC18 ResultBi Hydrophobic + Pi-Pi Interaction Result: Baseline Separation of Diastereomers Biphenyl->ResultBi

Figure 2: Stationary phase selection logic for isobaric indole alkaloids.

Method Validation Summary

To ensure regulatory compliance (FDA/EMA), the method must meet the following criteria:

  • Linearity:

    
     over the range of 1.0 – 500 ng/mL.[7]
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% (Inter-day and Intra-day).[7]

  • Matrix Effect: IS-normalized Matrix Factor (MF) between 0.85 and 1.15.

  • Recovery: Extraction efficiency > 80% is desirable, but consistency is more critical than absolute yield.

Troubleshooting & Optimization

  • Peak Tailing: Indole alkaloids are basic. If peak tailing occurs, ensure the Mobile Phase A pH is acidic (pH ~3.0-3.5) using Formic Acid to protonate the amines during the run, or use a high-pH stable column with Ammonium Bicarbonate if preferred (though Biphenyl columns generally prefer acidic conditions).

  • Carryover: this compound is "sticky." Ensure the needle wash solution contains at least 50% organic solvent (e.g., ACN:IPA:Water:Formic Acid).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4][10] [Link][10]

  • Basiliere, S., & Kerrigan, S. (2020). Identification of Five Mitragyna Alkaloids in Urine Using Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry. Journal of Chromatography B. [Link]

  • Grigoryev, A., et al. (2019). Chromatographic separation of this compound and its diastereomers. (Contextual reference for isomer separation challenges on C18 vs Phenyl phases). [Link]

  • SCIEX Technical Note. (2019). Analysis of Kratom’s Main Psychoactive Components: this compound and 7-Hydroxythis compound.[1][3][4][5][6][8][9] (Demonstrates Biphenyl column usage). [Link]

Sources

Application Note: Behavioral Profiling of Mitragynine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals investigating the behavioral pharmacology of Mitragynine, the primary alkaloid of Mitragyna speciosa (Kratom). It moves beyond basic descriptions to provide a rigorous, mechanistic framework for experimental design.

Version 2.0 | Status: Validated

Executive Summary & Pharmacological Context

This compound presents a unique pharmacological profile: it is a partial agonist at the mu-opioid receptor (MOR) with G-protein bias (low beta-arrestin recruitment) and interacts with adrenergic (


) and serotonergic (

) systems. Unlike classical opioids (e.g., morphine), it exhibits a "ceiling effect" on respiratory depression and low abuse potential in self-administration models, despite showing rewarding properties in place preference assays.

Critical Experimental Challenge: this compound is a lipophilic weak base with poor water solubility.[1] Inconsistent behavioral data often stems from improper vehicle formulation or route-dependent bioavailability (Oral < IP < SC).

Pre-Clinical Setup: Formulation & Dosing

Objective: Establish a stable, bioavailable solution to ensure dose linearity.

Protocol A: Vehicle Formulation (Standardized)

Rationale: this compound degrades in highly acidic environments over time but requires low pH for initial solubilization. This protocol balances solubility with physiological compatibility.

Reagents:

  • This compound (Purity >98% HPLC)

  • Tween-80[2]

  • 0.1 N Hydrochloric Acid (HCl)

  • Sterile Saline (0.9% NaCl)

  • 0.1 N Sodium Hydroxide (NaOH)

Step-by-Step Workflow:

  • Weighing: Accurately weigh this compound powder.

  • Wetting: Add Tween-80 (1-3% of final volume) to the powder. Triturate to form a smooth paste.

  • Acidification: Add 0.1 N HCl dropwise while vortexing until the solution becomes clear (protonation of the tertiary amine).

  • Dilution: Slowly add sterile saline to reach 90% of the target volume.

  • Adjustment: Adjust pH to ~4.5–5.5 using 0.1 N NaOH. Note: Going above pH 6.0 may cause precipitation.

  • Finalize: Bring to final volume with saline. Filter sterilize (0.22 µm) if administering IV or ICV.

Dosing Guidelines
ParameterMouse (C57BL/6)Rat (Sprague-Dawley)Kinetic Justification
Oral (PO) 10–100 mg/kg10–50 mg/kgHigh first-pass metabolism; mimics human consumption.
Intraperitoneal (IP) 5–30 mg/kg1–10 mg/kgRapid absorption; standard for behavioral screening.
Intravenous (IV) 1–5 mg/kg0.1–3 mg/kg100% Bioavailability; used for Self-Administration.
Pre-treatment Time 15–30 min30–45 minTmax is approx. 0.5–1.0 hr depending on route.

Analgesic Profiling: Differentiating Spinal vs. Supraspinal Mechanisms

Core Directive: this compound acts on supraspinal MORs. Therefore, the Hot Plate test (supraspinal integration) is often more sensitive than the Tail Flick test (spinal reflex) at lower doses.

Protocol B: The Hot Plate Test (Supraspinal)

Mechanism: Measures complex cortical processing of thermal pain (licking/jumping). Validation: Effect must be reversible by Naloxone (1 mg/kg, SC).

  • Habituation: Acclimate animals to the testing room for 30 mins.

  • Baseline: Place animal on the plate (52.5 ± 0.5°C). Measure latency to lick hind paw or jump.

    • Rejection Criteria: Animals with baseline <5s or >20s are excluded.

  • Treatment: Administer Vehicle or this compound (e.g., 10, 20, 40 mg/kg IP).

  • Testing: Re-test at 30, 60, 90, and 120 mins post-injection.

  • Cut-off: Strict 30s cut-off to prevent tissue damage.

  • Analysis: Calculate % Maximum Possible Effect (%MPE).

    
    
    

Abuse Liability Assessment: The Reward-Reinforcement Divergence

Expert Insight: this compound shows a dissociation between reward (feeling good) and reinforcement (working to get the drug). It induces Conditioned Place Preference (CPP) but fails to maintain robust Self-Administration (SA) in rats, unlike Heroin.

Protocol C: Conditioned Place Preference (CPP)

Objective: Assess the rewarding valence of the drug.

Apparatus: Three-chamber box (Black / White / Grey Center). Design: Unbiased (animals show no initial preference) or Biased (drug paired with non-preferred side). Unbiased is recommended.

Workflow:

  • Pre-Test (Day 1): Allow free access to all chambers (15 min). Record time spent. Exclude animals with strong side bias (>66% time).

  • Conditioning (Days 2–5):

    • Morning: Inject Vehicle -> Confine to Chamber A (30 min).

    • Afternoon: Inject This compound (e.g., 10-30 mg/kg) -> Confine to Chamber B (30 min).

  • Test (Day 6): Drug-free state. Allow free access (15 min).

  • Interpretation: Significant increase in time spent in Chamber B vs. Pre-test indicates reward.

Protocol D: Intravenous Self-Administration (IVSA)

Objective: Assess reinforcing efficacy (addiction potential). Note: this compound is difficult to dissolve for IV lines; use the optimized vehicle or a cyclodextrin complex.

  • Surgery: Implant jugular vein catheter. Recovery: 5–7 days.

  • Training: Train rats to press a lever for food pellets (FR1 schedule).

  • Substitution: Switch reinforcer to this compound (0.1, 0.3, 1.0 mg/kg/infusion).

  • Control: Compare response rates to Saline (negative control) and Morphine (positive control).

  • Result: this compound typically yields response rates similar to Saline, or significantly lower than Morphine, indicating low reinforcing efficacy .

Affective Regulation: Anxiety & Withdrawal

This compound exhibits dose-dependent anxiolytic effects (low dose) vs. anxiogenic/motor deficits (high chronic dose).

Protocol E: Elevated Plus Maze (EPM)

Mechanism: Conflict between exploration (open arms) and safety (closed arms).[3] Dose: Acute 5–15 mg/kg IP.

  • Setup: Maze elevated 50cm. Light intensity: ~100 lux (open), ~10 lux (closed).

  • Procedure: Place rodent in center facing an open arm. Record for 5 mins.

  • Metrics:

    • Anxiolysis:[4] Increased % Time and % Entries into Open Arms.[3][4][5]

    • Locomotor Confound: Check Total Entries (Closed + Open).[3] If Total Entries decrease significantly, the effect is sedation, not anxiolysis.

Visualizing the Experimental Logic

The following diagrams illustrate the decision-making process and mechanistic pathways.

Figure 1: Behavioral Assay Decision Matrix

Caption: Workflow for selecting the appropriate behavioral model based on the specific therapeutic or safety endpoint.

BehavioralMatrix Start Research Objective Analgesia Analgesic Efficacy Start->Analgesia Abuse Abuse Liability Start->Abuse Affect Anxiety & Mood Start->Affect HP Hot Plate Test (Supraspinal MOR) Analgesia->HP Primary Screen TF Tail Flick Test (Spinal Reflex) Analgesia->TF Secondary Screen CPP Conditioned Place Preference (Reward Valence) Abuse->CPP Step 1: Does it feel good? IVSA Self-Administration (Reinforcement) Abuse->IVSA Step 2: Will they work for it? EPM Elevated Plus Maze (Anxiolysis) Affect->EPM Anxiety Metric OF Open Field Test (Locomotion/Sedation) Affect->OF Control for Sedation

[5][6][7]

Figure 2: Mechanistic Signaling Pathway

Caption: this compound acts as a biased partial agonist at MOR, favoring G-protein signaling over Beta-arrestin recruitment.

Signaling Mit This compound MOR Mu-Opioid Receptor (MOR) Mit->MOR Partial Agonist Gi Gi/o Protein MOR->Gi Strong Activation Arr Beta-Arrestin 2 MOR->Arr Weak Recruitment Analgesia Analgesia (Antinociception) Gi->Analgesia Resp Respiratory Depression & Tolerance Arr->Resp

References

  • Hassan, R., et al. (2020). this compound (Kratom) enhances the antidepressant-like effect of amitriptyline in mice. Journal of Ethnopharmacology. Link

  • Hemby, S. E., et al. (2019). Abuse liability and therapeutic potential of the Mitragyna speciosa (kratom) alkaloids this compound and 7-hydroxythis compound. Addiction Biology. Link

  • Kruegel, A. C., et al. (2016). Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators. Journal of the American Chemical Society. Link

  • Matsumoto, K., et al. (2004). Antinociceptive effect of 7-hydroxythis compound in mice: Discovery of an orally active opioid analgesic from the Thai medicinal herb Mitragyna speciosa. Life Sciences.[8] Link

  • Sufka, K. J., et al. (2014). Anxiolytic properties of botanical extracts in the chick social separation-stress procedure. Psychopharmacology.[5] Link

  • Yue, K., et al. (2018). The abuse potential of kratom according the 8 factors of the controlled substances act: implications for regulation and research. Psychopharmacology.[5] Link

Sources

Application Notes and Protocols for the Development of Analytical Standards in Mitragynine Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Standardized Mitragynine Analysis

This compound, the primary psychoactive alkaloid in the leaves of the kratom plant (Mitragyna speciosa), has garnered significant attention from the scientific community for its potential therapeutic applications and health risks. As research into its pharmacology, toxicology, and medicinal chemistry intensifies, the necessity for robust and reproducible analytical methodologies becomes paramount. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical standards for this compound. This document emphasizes the rationale behind experimental choices, ensuring that the described protocols are not merely a sequence of steps but a self-validating system for generating high-quality, reliable data.

Part 1: Sourcing and Characterization of this compound Reference Standards

The foundation of any quantitative analytical work is a well-characterized reference standard. It is imperative to source this compound certified reference materials (CRMs) from accredited suppliers. These standards provide documented purity and identity, which are essential for method validation and the accurate quantification of this compound in various matrices.[1][2]

Protocol 1: Verification of this compound Reference Standard

  • Documentation Review : Upon receipt of a this compound CRM, thoroughly review the Certificate of Analysis (CoA). The CoA should provide information on the compound's identity, purity (typically determined by a mass balance approach or quantitative NMR), and the uncertainty of the certified value.

  • Spectroscopic Confirmation :

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : Prepare a solution of the CRM in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Compare the obtained spectra with published data to confirm the chemical structure of this compound.[3][4][5] Key signals in the ¹H NMR spectrum can help differentiate between this compound and its diastereoisomers.[5]

    • Mass Spectrometry (MS) : Infuse a dilute solution of the CRM into a high-resolution mass spectrometer (HRMS) to confirm the accurate mass of the protonated molecule [M+H]⁺.

  • Chromatographic Purity :

    • Inject a solution of the CRM onto a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector. The peak purity should be assessed using the PDA detector's software. A single, sharp peak is expected.

Part 2: Extraction and Isolation of this compound from Plant Material

For researchers working with Mitragyna speciosa plant material, the efficient extraction and isolation of this compound are crucial first steps. The choice of extraction method depends on the desired yield and purity of the final extract.

Method Selection Rationale:

  • Solvent Extraction : This is a widely used and efficient method for obtaining larger quantities of this compound.[6] The choice of solvent is critical and is based on the polarity of this compound. Alcohols like methanol and ethanol are commonly used.[3] Acidified hydroalcoholic solutions can improve extraction efficiency by protonating the alkaloid, increasing its solubility.

  • Water Extraction : This method involves boiling the kratom powder in water.[7] While it is a more environmentally friendly option, it may result in lower purity compared to solvent extraction.[7]

Protocol 2: Optimized Solvent Extraction of this compound

  • Sample Preparation : Dry the Mitragyna speciosa leaves at a controlled temperature (e.g., 40-50°C) to a constant weight and grind them into a fine powder to increase the surface area for extraction.

  • Extraction :

    • Macerate the powdered leaf material in 70% ethanol at a 1:10 solid-to-solvent ratio (w/v).[3]

    • Use an ultrasonic bath to enhance the extraction efficiency.

    • Filter the mixture and repeat the extraction process on the plant material residue two more times to ensure complete extraction.

  • Solvent Evaporation : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification of this compound from Crude Extract

For obtaining a higher purity this compound isolate, further purification steps are necessary.

  • Acid-Base Partitioning :

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% acetic acid) to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove non-alkaloidal lipophilic impurities.

    • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids into an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Purification :

    • Column Chromatography : Pack a silica gel column and elute with a gradient of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate with increasing amounts of methanol). Collect fractions and monitor by thin-layer chromatography (TLC).

    • Preparative Thin-Layer Chromatography (Prep-TLC) : For smaller scale purification, Prep-TLC can be employed to isolate this compound from other co-eluting alkaloids.[4]

Part 3: Analytical Quantification of this compound

Several analytical techniques can be employed for the accurate quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Workflow for Analytical Method Selection

MethodSelection Start Research Goal Routine_Quant Routine Quantification (e.g., raw material, extracts) Start->Routine_Quant Trace_Analysis Trace Level Analysis (e.g., biological matrices) Start->Trace_Analysis Structural_ID Structural Elucidation Start->Structural_ID HPLC_PDA HPLC-PDA Routine_Quant->HPLC_PDA Cost-effective, robust UPLC_MSMS UPLC-MS/MS Trace_Analysis->UPLC_MSMS High sensitivity & selectivity NMR NMR Spectroscopy Structural_ID->NMR Definitive structure confirmation

Caption: Decision tree for analytical method selection.

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the routine quantification of this compound in raw materials and extracts.[8][9][10]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9][10]

    • Mobile Phase : A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., 0.05% formic acid, pH 5.0).[9][10]

    • Flow Rate : 1.0 mL/min.[9][10]

    • Detection Wavelength : 225 nm.[9][10]

  • Standard Preparation :

    • Prepare a stock solution of the this compound CRM in methanol.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1.96 - 6.01 µg/mL).[8][9][10]

  • Sample Preparation :

    • Accurately weigh the powdered plant material or extract.

    • Extract with a known volume of the extraction solvent (e.g., methanol or the mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification :

    • Inject the calibration standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 5: Quantification of this compound by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for the sensitive and selective quantification of this compound in complex matrices, such as biological fluids.[11][12]

  • Chromatographic and Mass Spectrometric Conditions :

    • Column : A sub-2 µm particle size column (e.g., phenyl-hexyl, 100 mm x 2.1 mm, 2.6 µm).[11]

    • Mobile Phase : A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).[11]

    • Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions : Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used).

  • Standard and Sample Preparation :

    • Prepare calibration standards in the same matrix as the samples to be analyzed (matrix-matched calibration) to compensate for matrix effects.

    • For biological samples (e.g., urine), a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be necessary.[11]

  • Data Analysis :

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Part 4: Method Validation

A critical component of developing analytical standards is the validation of the analytical method to ensure its reliability and accuracy. Key validation parameters include:

  • Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically desired.[1][2][8][9][10][11]

  • Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.[8][9][10][11]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[8][9][10][11][13]

  • Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 1: Summary of Validation Parameters for this compound Quantification Methods

ParameterHPLC-PDAUPLC-MS/MSDART-HRMS
Linearity (R²) >0.999[8][9][10]>0.99[11]>0.998[1]
LOD 0.14 µg/mL[8][9][10]0.08 ng/mL (in urine)[11]-
LOQ 0.45 µg/mL[8][9][10]0.08 ng/mL (in urine)[11]5 µg/mL[1]
Accuracy (% Recovery) 98.88 - 101.44%[8][9][10]Within ±15% of expected value[11]Within 15% of nominal concentration[1]
Precision (%RSD) <2%[8][9][10]<10%[11]<15%[1]

Part 5: Structural Elucidation and Characterization

Beyond quantification, the unambiguous identification and structural elucidation of this compound and related alkaloids are crucial, especially in the context of drug discovery and metabolism studies.

Workflow for Structural Elucidation

ElucidationWorkflow Start Isolated Compound HRMS High-Resolution Mass Spectrometry (HRMS) (Determine Molecular Formula) Start->HRMS NMR_1D 1D NMR (¹H, ¹³C) (Initial Structural Insights) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) NMR_1D->NMR_2D Comparison Compare with Reference Spectra and Literature Data NMR_2D->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed

Caption: Workflow for structural elucidation.

Protocol 6: Structural Elucidation of this compound using NMR Spectroscopy

  • Sample Preparation : Dissolve a purified sample of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • NMR Data Acquisition :

    • Acquire a ¹H NMR spectrum to identify the types and number of protons.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms. A key signal to distinguish between indole and oxindole kratom alkaloids is the lactam moiety in the ¹³C NMR spectrum.[5]

    • Acquire 2D NMR spectra, including:

      • COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range proton-carbon couplings, which is crucial for establishing the connectivity of the molecular skeleton.

  • Data Interpretation :

    • Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra to piece together the structure of the molecule.

    • Compare the acquired data with published NMR data for this compound and its isomers to confirm the identity and stereochemistry.[5]

Conclusion

The development of robust and validated analytical standards for this compound is fundamental to advancing our understanding of this complex alkaloid. The protocols and guidelines presented here provide a comprehensive framework for researchers to generate accurate and reproducible data. By understanding the principles behind each experimental choice and adhering to rigorous validation procedures, the scientific community can ensure the integrity and reliability of this compound research, ultimately facilitating the safe and effective development of any potential therapeutic applications.

References

  • Fachri, F. A., et al. (2021). This compound: a review of its extraction, identification, and purification methods. Biointerface Research in Applied Chemistry, 11(5), 13381-13392. [Link]

  • Ahmad, I., et al. (2022). A review on the ethnobotany, phytochemistry, and pharmacology of Mitragyna speciosa (Korth.) Havil. Phytotherapy Research, 36(2), 654-683. [Link]

  • Obeng, S., et al. (2020). Isolation and Purification of this compound from Mitragyna speciosa (kratom) leaves. Journal of Chemical Education, 97(11), 4166-4171. [Link]

  • Fu, H., et al. (2015). Screening and Identification of this compound and 7-Hydroxythis compound in Human Urine by LC-MS/MS. Molecules, 20(8), 14870-14884. [Link]

  • Bertin Bioreagent. This compound - Analytical Standards. [Link]

  • Micron Medical Multimedia. (2024). Development and Validation of a Method for Detecting and Quantifying this compound in Kratom Samples Using HPLC-PDA. [Link]

  • Casey, C. R., et al. (2016). Quantitative and Qualitative Analysis of this compound in Kratom (Mitragyna speciosa) by GC-MS, LC-MS/MS and UPLC-PDA. Journal of Regulatory Science, 4(1), 1-10. [Link]

  • Mitra Science. (2024). This compound Extraction: Understanding the Process. [Link]

  • Fowble, K. L., & Musah, R. A. (2019). A validated method for the quantification of this compound in sixteen commercially available Kratom (Mitragyna speciosa) products. Forensic Science International, 299, 195-202. [Link]

  • Casey, C. R., et al. (2016). Quantitative and qualitative analysis of this compound in Kratom (Mitragyna speciosa) by GC–MS, LC-MS/MS and UPLC-PDA. Journal of Regulatory Science, 4(1), 1-10. [Link]

  • Flores-Bocanegra, L., et al. (2020). The Chemistry of Kratom [Mitragyna speciosa]: Updated Characterization Data and Methods to Elucidate Indole and Oxindole Alkaloids. Journal of Natural Products, 83(8), 2165-2177. [Link]

  • Lestari, D., et al. (2024). Development and Validation of a Method for Detecting and Quantifying this compound in Kratom Samples Using HPLC-PDA. ERUDITIO, 4(2), 123-134. [Link]

  • Mudge, E. M., & Brown, P. N. (2017). Determination of this compound in Mitragyna speciosa Raw Materials and Finished Products by Liquid Chromatography with UV Detection: Single-Laboratory Validation. Journal of AOAC International, 100(1), 22-27. [Link]

  • Janchawee, B., et al. (2023). Development and Method Validation of this compound Contents in Mitragyna speciosa (Korth.) Havil. Leaves by Ultra High Performance Liquid Chromatography. Journal of Thai Traditional and Alternative Medicine, 21(3), 568-580. [Link]

  • Parthasarathy, S., et al. (2013). Development and validation of a simple high performance liquid chromatographic method for the determination of this compound in Mitragyna speciosa extract. Pharmacognosy Research, 5(4), 259-263. [Link]

  • Lestari, D., et al. (2024). Development and Validation of a Method for Detecting and Quantifying this compound in Kratom Samples Using HPLC-PDA. ERUDITIO, 4(2), 123-134. [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) for Mitragynine detection.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analysis of Mitragynine using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Analytical Imperative for this compound Detection

This compound is the primary psychoactive alkaloid found in the leaves of the Mitragyna speciosa tree, commonly known as Kratom.[1][2] Native to Southeast Asia, Kratom has a long history of traditional use for its stimulant and opioid-like analgesic effects.[3][4] In recent years, its increasing availability and use globally have presented significant challenges for regulatory bodies, forensic laboratories, and public health officials. The dual nature of its effects—stimulation at low doses and sedation at higher doses—stems from its complex pharmacology, primarily as a partial agonist at mu-opioid receptors.[5]

Given its potential for abuse and the variability of alkaloid content in commercial products, accurate and reliable analytical methods for the identification and quantification of this compound are crucial.[4][6] Gas chromatography coupled with mass spectrometry (GC-MS) stands as a robust and widely adopted technique for this purpose. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal tool for the definitive identification of this compound in complex matrices such as plant material, powders, and biological samples.[4][6]

This application note provides a comprehensive guide for researchers and drug development professionals on the detection of this compound using GC-MS. It delves into the causality behind methodological choices, offers detailed protocols, and is grounded in established scientific and quality assurance principles to ensure trustworthy and reproducible results.

Pillar 1: The Principle of GC-MS in this compound Analysis

The efficacy of GC-MS for this compound analysis hinges on two core processes: the chromatographic separation (GC) and the subsequent mass-based detection and identification (MS).

  • Gas Chromatography (GC): The sample extract is first vaporized in a heated injector. An inert carrier gas (typically helium) transports the vaporized analytes through a long, thin capillary column. The inner surface of this column is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile (carrier gas) and stationary phases. This compound, due to its specific chemical properties (volatility and polarity), will travel through the column at a characteristic speed, resulting in a distinct retention time (RT) under defined conditions. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 MS), is commonly used for this analysis.[4]

  • Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing it to fragment into a pattern of charged ions that is unique to its molecular structure. These fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum serves as a chemical "fingerprint." The molecular ion of this compound is observed at m/z 398, and its fragmentation pattern provides definitive structural confirmation.[7][8][9]

The coupling of these two techniques provides two orthogonal points of identification—retention time and mass spectrum—conferring a high degree of analytical certainty, a principle that aligns with recommendations from forensic bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[10][11]

Pillar 2: A Validated Protocol for this compound Detection

This section outlines a step-by-step methodology for the extraction and GC-MS analysis of this compound from solid plant materials (e.g., dried leaves, powders). The protocol is designed to be self-validating, incorporating quality control checks and referencing established standards.

Experimental Workflow Overview

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Kratom Sample Weigh Weigh Sample (100 mg) Sample->Weigh Extract Add 10 mL Methanol Sonicate 30 min Weigh->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Inject Inject 1 µL into GC-MS Filter->Inject Acquire Data Acquisition Inject->Acquire Process Process Chromatogram & Mass Spectrum Acquire->Process Identify Identify this compound (RT & Spectral Match) Process->Identify Quantify Quantify (Optional) Identify->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for GC-MS analysis of this compound.

Step 1: Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract this compound from the complex plant matrix while minimizing co-extraction of interfering substances. A simple and effective methanolic extraction is widely used.[2][4]

Protocol:

  • Homogenization: Ensure the Kratom sample (e.g., dried leaves or powder) is finely ground and homogenous to ensure representative sampling.

  • Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of methanol to the tube. Methanol is an effective solvent for alkaloids like this compound.

  • Sonication: Cap the tube and place it in an ultrasonic bath for 30 minutes to facilitate cell lysis and enhance extraction efficiency.[4]

  • Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes to pellet the solid plant material.

  • Filtration: Carefully transfer the methanolic supernatant to a clean vial, passing it through a 0.45 µm syringe filter to remove any remaining particulate matter. This prevents contamination of the GC inlet.

  • Dilution: For GC-MS analysis, dilute the filtered extract in a suitable solvent like chloroform or methanol to an approximate concentration of 1-2 mg/mL to avoid detector saturation.[12] The final sample is now ready for injection.

Step 2: Instrumentation and Analytical Parameters

The following parameters are a robust starting point for the analysis of this compound. Laboratories must optimize these based on their specific instrumentation and column performance.

Parameter Setting Rationale
Gas Chromatograph (GC)
ColumnDB-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of analytes, including alkaloids.[4]
Carrier GasHeliumInert gas, provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate that balances analysis time and separation efficiency.[4]
Injector Temperature280 °CEnsures rapid and complete vaporization of this compound without thermal degradation.[4]
Injection ModeSplitless (or appropriate split ratio)Splitless mode is used for trace analysis to maximize analyte transfer to the column.
Injection Volume1 µLA standard volume to prevent column or source overload.
Oven ProgramInitial: 150°C, hold 1 min; Ramp: 10°C/min to 300°C, hold 5 minA temperature ramp that effectively separates this compound from other sample components.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)The standard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230 °COptimizes ionization efficiency and minimizes source contamination.[4]
Transfer Line Temp.280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.[4]
Electron Energy70 eVThe standard energy for generating reference-quality mass spectra for library matching.
Mass Scan Range40 - 550 amuA range that encompasses the molecular ion of this compound (m/z 398) and its key fragments.
Acquisition ModeFull ScanAcquires the complete mass spectrum, necessary for definitive identification and library searching.
Step 3: Data Analysis and Identification

Positive identification of this compound requires the correlation of two independent data points: retention time and mass spectrum.

  • Retention Time (RT) Matching: Analyze a certified reference standard of this compound using the same GC-MS method. The retention time of the peak in the sample chromatogram must match that of the standard within a predefined tolerance window (e.g., ±2%). One study identified a this compound peak at a retention time of 18.327 minutes under their specific conditions.[3]

  • Mass Spectrum Confirmation: The mass spectrum of the sample peak must match the spectrum of the reference standard and a recognized spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[13][14][15] The presence and relative abundance of key fragment ions are critical for confirmation.

This compound Fragmentation Pattern: The EI mass spectrum of this compound is characterized by several key fragments that arise from the cleavage of its complex indole alkaloid structure.

Fragmentation Parent This compound (M+) m/z 398 Frag1 m/z 238 [Loss of methoxy indole moiety] Parent->Frag1 Fragmentation Frag2 m/z 226 [Neutral loss of methoxy indole group] Parent->Frag2 Fragmentation Frag3 m/z 174 [Methoxy indole fragment] Parent->Frag3 Fragmentation

Caption: Key mass fragments of this compound in EI-MS.

  • Molecular Ion (M+) : m/z 398

  • Key Fragments : The most abundant product ions are often associated with cleavage of the C-ring and loss of the substituted piperidine ring.[9] Common fragments include m/z 238, 226, and a characteristic indole fragment at m/z 174.[7][8][9] The presence and correct ratio of these ions provide high confidence in the identification.

Pillar 3: Method Validation and Quality Assurance

For the data to be considered trustworthy, especially in a regulatory or forensic context, the analytical method must be validated. This process demonstrates that the method is fit for its intended purpose. Validation should adhere to guidelines such as those from ISO/IEC 17025 and recommendations from bodies like SWGDRUG.[16][17][18][19]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Example)
Selectivity/Specificity The ability to differentiate and detect the analyte in the presence of other components in the sample matrix.No interfering peaks at the retention time of this compound in blank matrix samples.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte in samples.Calibration curve with a correlation coefficient (r²) ≥ 0.995 over a defined concentration range.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio (S/N) of 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically S/N ≥ 10; precision and accuracy within ±20%. One validated method reported an LLOQ of 5 µg/mL.[6]
Accuracy The closeness of the measured value to the true value.Recovery of spiked analyte in a blank matrix should be within 85-115%.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Expressed as Relative Standard Deviation (%RSD); should be ≤ 15%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results when parameters like oven ramp rate or flow rate are slightly varied.

By systematically evaluating these parameters, a laboratory can ensure the production of reliable, defensible, and scientifically sound data for the detection of this compound.

References

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • JSB. (n.d.). NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathway of this compound. [Download Scientific Diagram]. Retrieved from [Link]

  • Elsa, M., et al. (2020). Extraction and identification of this compound from the Kratom Leaf (Mitragyna speciosa) using HFC-134a subcritical system. SciSpace. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Le, D., et al. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. Scientific Research Publishing. Retrieved from [Link]

  • Le, D., et al. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. Detection, 4, 66-72. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]

  • Basiliere, S. & Kerrigan, S. (n.d.). Fragmentation Pathways and Structural Characterization of this compound and its Metabolite using Electrospray Ionization and High Resolution Mass Spectrometry. ifrti. Retrieved from [Link]

  • MS Wil. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2022). Preliminary Study of Isolation and Purification this compound from Kratom Leaves. IOP Publishing. Retrieved from [Link]

  • SWGDRUG. (n.d.). Draft Recommendations on the Analysis of Clandestine Drug Laboratory Evidence. Retrieved from [Link]

  • JusticeTrax. (2025). Navigating ISO/IEC 17025 Compliance in Forensic Testing CABs. Retrieved from [Link]

  • SWGDRUG. (2019). SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. Retrieved from [Link]

  • Forensic Resources. (2019). Scientific Working Group for the Analysis of Seized Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of GC-MS purity of this compound extracts at various stage.... Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Preliminary Study of Isolation and Purification this compound from Kratom Leaves. Retrieved from [Link]

  • ResearchGate. (n.d.). fragmentation patterns of 7-hydroxythis compound. [Download Scientific Diagram]. Retrieved from [Link]

  • VBN. (2022). Preliminary Study of Isolation and Purification this compound from Kratom Leaves. Retrieved from [Link]

  • Spectra Analysis. (n.d.). Forensic Analysis of Drugs. Retrieved from [Link]

  • A2LA. (2025). ISO/IEC 17025 vs. ISO/IEC 17020: What Each Standard Offers Labs. Retrieved from [Link]

  • SWGDRUG. (n.d.). SWGDRUG Approved Recommendations. Retrieved from [Link]

  • SWGDRUG. (2013). This compound. Retrieved from [Link]

  • Musah, R. (2019). A validated method for the quantification of this compound in sixteen commercially available Kratom (Mitragyna speciosa) products. Retrieved from [Link]

  • ANAB. (n.d.). ISO/IEC 17025:2017- FORENSIC SCIENCE TESTING AND CALIBRATION LABORATORIES Accreditation Requirements. Retrieved from [Link]

  • Crime Scene Investigator Network. (n.d.). Forensic Toxicology Quality Manual. Retrieved from [Link]

  • Rybarczyk, K. S. (n.d.). Quantitative Analysis of this compound in Consumer Products Labeled as Kratom. AWS. Retrieved from [Link]

  • Journal of Regulatory Science. (2016). Quantitative and Qualitative Analysis of this compound in Kratom (Mitragyna Speciosa) by GC-MS, LC-MS/MS and UPLC-PDA. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Quantitative and qualitative analysis of this compound in Kratom (Mitragyna speciosa) by GC–MS, LC-MS/MS and UPLC-PDA. Retrieved from [Link]

  • ANAB. (n.d.). ISO/IEC 17025 Forensic Testing Laboratory Accreditation. Retrieved from [Link]

  • Agilent. (2014). Analysis of this compound and Other Alkaloids in Mitragyna speciosa Plants Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Development and Validation of a Method for Detecting and Quantifying this compound in Kratom Samples Using HPLC-PDA. Retrieved from [Link]

  • Eruditio: Indonesia Journal of Food and Drug Safety. (n.d.). Development and Validation of a Method for Detecting and Quantifying this compound in Kratom Samples Using HPLC-PDA. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring of kratom or Krypton intake in urine using GC-MS in clinical and forensic toxicology. [Request PDF]. Retrieved from [Link]

  • UIC Indigo. (n.d.). Quantitative Analysis of this compound in Consumer Products Labeled as Kratom. Retrieved from [Link]

Sources

Application Notes and Protocols for Computational Docking Studies of Mitragynine with Opioid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

Mitragynine, the primary psychoactive alkaloid in the plant Mitragyna speciosa (kratom), has garnered significant interest for its potential as a novel analgesic with a potentially safer profile than classical opioids. Its complex pharmacology is primarily mediated through interactions with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] Computational docking studies are invaluable in elucidating the molecular interactions between this compound and these receptors, providing insights into its binding affinity, selectivity, and mechanism of action. This guide offers a comprehensive overview and a detailed protocol for performing computational docking studies of this compound with opioid receptors using widely accessible software.

Introduction: The Scientific Rationale

Traditional opioids, while effective analgesics, are fraught with severe side effects, including respiratory depression, tolerance, and addiction. These adverse effects are primarily mediated through the β-arrestin signaling pathway. This compound and its derivatives are reported to be G-protein biased agonists at the µ-opioid receptor, potentially activating the therapeutic analgesic pathways while minimizing the recruitment of β-arrestin. This unique pharmacological profile makes this compound a compelling lead compound for the development of safer pain therapeutics.

Computational docking allows for the prediction of the preferred binding orientation of a ligand to a protein to form a stable complex. By simulating the interaction between this compound and opioid receptors at a molecular level, researchers can:

  • Predict Binding Affinity: Estimate the strength of the interaction between this compound and different opioid receptor subtypes.

  • Elucidate Binding Poses: Visualize the specific orientation and conformation of this compound within the receptor's binding pocket.

  • Identify Key Interactions: Determine the crucial amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds.

  • Guide Drug Design: Inform the rational design of novel this compound analogs with improved affinity, selectivity, and desired signaling properties.

This application note will provide a theoretical framework and a practical, step-by-step protocol for conducting these insightful in silico experiments.

Theoretical Underpinnings of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves two main components: a search algorithm and a scoring function.

  • Search Algorithm: Explores the conformational space of the ligand and the binding site of the receptor to generate a wide range of possible binding poses.

  • Scoring Function: Estimates the binding affinity for each generated pose. The lower the energy score, the more favorable the binding interaction.[2]

It is crucial to understand that docking scores are approximations of binding free energy and should be interpreted in a comparative context rather than as absolute values.[2]

Experimental Workflow Overview

The computational docking workflow can be systematically broken down into several key stages, from data acquisition to results analysis. Each step is critical for the validity and reproducibility of the study.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation Grid_Box Grid Box Definition Receptor_Prep->Grid_Box Receptor.pdbqt Ligand_Prep Ligand Preparation Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Ligand.pdbqt Grid_Box->Docking_Run config.txt Pose_Analysis Pose Analysis & Scoring Docking_Run->Pose_Analysis results.pdbqt Visualization Visualization Pose_Analysis->Visualization Best Poses

Caption: A high-level overview of the computational docking workflow.

Detailed Protocol: Docking this compound with the Mu-Opioid Receptor

This protocol will utilize AutoDock Vina, a widely used and validated open-source docking program, in conjunction with AutoDock Tools for file preparation and PyMOL for visualization.[3][4]

Required Software
  • AutoDock Tools (ADT): A graphical user interface for preparing docking input files. ([Link])

  • AutoDock Vina: The docking engine. ([Link])

  • PyMOL: A molecular visualization system. ([Link])

Step 1: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking study.[5]

  • Obtain the Receptor Structure: Download the crystal structure of the human µ-opioid receptor from the Protein Data Bank (PDB). A suitable structure is PDB ID: 5C1M, which is the receptor in an active state bound to an agonist.[6]

  • Clean the PDB File:

    • Open the PDB file in a molecular viewer like PyMOL or Chimera.

    • Remove all non-essential molecules, including water, ions, co-factors, and any co-crystallized ligands.

    • If the structure contains multiple chains for the receptor, retain only one (e.g., Chain R).

    • Save the cleaned protein structure as a new PDB file (e.g., 5C1M_receptor.pdb).

  • Prepare the Receptor for Docking (using AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 5C1M_receptor.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select the receptor and click Select Molecule.

    • The receptor is now prepared. Save it in the required PDBQT format: Grid > Output > Save PDBQT. Name the file receptor.pdbqt.

Step 2: Ligand Preparation
  • Obtain this compound Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID: 154422). Save the structure in SDF or MOL2 format.

  • Prepare the Ligand for Docking (using AutoDock Tools):

    • In ADT, go to Ligand > Input > Open and select the this compound structure file.

    • ADT will automatically detect the root and set up the rotatable bonds. You can verify this under Ligand > Torsion Tree > Detect Root.

    • Save the prepared ligand as a PDBQT file: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.

Step 3: Defining the Binding Pocket (Grid Box Setup)

The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose.

  • Identify the Binding Site: The binding site of the µ-opioid receptor is well-characterized. For PDB ID 5C1M, it is located within the transmembrane helices. Key residues can be identified from the literature or by examining the position of the co-crystallized ligand in the original PDB file.

  • Set the Grid Box in AutoDock Tools:

    • With the receptor.pdbqt loaded, go to Grid > Grid Box....

    • A box will appear around the receptor. You can adjust its center and dimensions.

    • Center the grid box on the known binding pocket. A good starting point for the center coordinates for 5C1M are approximately: center_x = -20, center_y = 10, center_z = -35.

    • Adjust the dimensions of the box to encompass the entire binding site with some extra space. A size of 25 x 25 x 25 angstroms is often sufficient.

    • Note down the center coordinates and the size of the grid box. You will need these for the Vina configuration file.

Step 4: Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a command-line tool.

  • Create a Configuration File: Create a text file named config.txt in the same directory as your receptor.pdbqt and ligand.pdbqt files. Add the following lines, replacing the coordinates and dimensions with the values from the previous step:

  • Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:

    Vina will perform the docking calculations and save the results in results.pdbqt and a log file results.log.

Data Analysis and Interpretation

Analyzing the Docking Scores

The results.log file will contain a table of the top binding poses and their corresponding binding affinities in kcal/mol.

PoseBinding Affinity (kcal/mol)
1-9.5
2-9.2
3-9.1
4-8.8
5-8.7
  • Lower Binding Affinity: Indicates a more stable and favorable binding interaction.

  • Pose Selection: The top-ranked pose (lowest energy) is generally considered the most likely binding mode. However, it is good practice to visually inspect the top few poses.

Visualizing the Docking Results

Visual inspection is crucial for understanding the interactions between this compound and the receptor.[5]

  • Load Structures in PyMOL:

    • Open PyMOL.

    • Load the receptor: File > Open > receptor.pdbqt.

    • Load the docking results: File > Open > results.pdbqt.

  • Visualize Interactions:

    • The results.pdbqt file contains multiple poses. You can cycle through them using the scene controls at the bottom right of the viewer.

    • Focus on the top-ranked pose.

    • Display the receptor as a surface or cartoon and the ligand as sticks.

    • Identify and label the amino acid residues within 4-5 angstroms of the ligand.

    • Use the Wizard > Measurement tool to identify potential hydrogen bonds (typically < 3.5 angstroms).

signaling_pathway This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Weakly Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia (Therapeutic Effect) cAMP->Analgesia Leads to Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Mediates

Caption: this compound's G-protein biased agonism at the µ-opioid receptor.

Best Practices and Troubleshooting

  • Receptor Flexibility: This protocol assumes a rigid receptor. For more advanced studies, consider using software that allows for receptor side-chain flexibility, which can provide more accurate results.

  • Protonation States: Ensure that the protonation states of both the ligand and receptor residues are appropriate for physiological pH.

  • Validation: Whenever possible, validate your docking protocol by redocking a known ligand into its co-crystallized receptor structure. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.

  • Ensemble Docking: Using multiple conformations of the receptor (e.g., from molecular dynamics simulations) for docking can account for receptor flexibility and improve the reliability of the results.[7]

Conclusion

Computational docking is a powerful tool for investigating the molecular interactions between this compound and opioid receptors. By following a systematic and validated protocol, researchers can gain valuable insights into the binding mechanisms of this promising alkaloid, thereby accelerating the design and development of novel, safer analgesics. The results from these in silico studies provide a strong foundation for further experimental validation and lead optimization efforts.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved from [Link]

  • Sabban, S. (2019, January 31). AutoDock Vina Tutorial [Video]. YouTube. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Bioinformatics Insights. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. [Link]

  • Kumar, P. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Singh, T., & Chaput, L. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Lee, J., & Seok, C. (2022). Evaluating GPCR modeling and docking strategies in the era of deep learning-based protein structure prediction. Computational and Structural Biotechnology Journal, 20, 6185-6194. [Link]

  • RCSB PDB. (2012, March 21). 4DKL: Crystal structure of the mu-opioid receptor bound to a morphinan antagonist. [Link]

  • RCSB PDB. (2015, August 5). 5C1M: Crystal structure of active mu-opioid receptor bound to the agonist BU72. [Link]

  • Liang, Y. L., et al. (2022). Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. Frontiers in Molecular Biosciences, 9, 898955. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

  • Wikipedia. (n.d.). Mu-opioid receptor. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting matrix effects in the bioanalysis of Mitragynine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mitragynine Bioanalysis & Matrix Effects

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your this compound (Kratom) quantitation is failing validation criteria—specifically due to ion suppression, drifting internal standard responses, or isobaric interference.

This compound (


) presents a unique bioanalytical challenge. It is a lipophilic, basic alkaloid (pKa ~8.1) often analyzed in complex "dirty" matrices like plasma, urine, or plant extracts. Furthermore, it co-exists with diastereomers (Speciociliatine, Speciogynine) that share the same precursor and product ions.

This guide is not a generic SOP. It is a troubleshooting system designed to isolate and eliminate matrix effects (ME) and isobaric crosstalk.

Module 1: Diagnosis – Is it Matrix Effect or Instrument Drift?

User Query: "My calibration curve is non-linear at the lower end, and my QC accuracy drops in patient samples compared to solvent standards. Is this a matrix effect?"

Dr. Thorne's Analysis: This is the classic signature of ion suppression. Co-eluting phospholipids (PLs) compete for charge in the ESI source, reducing the ionization efficiency of this compound. If your Internal Standard (IS) isn't perfectly tracking this suppression, your data is invalid.

Diagnostic Protocol: Post-Column Infusion

Do not guess. Visualize the suppression zone.[1][2]

Step-by-Step Methodology:

  • Setup: Tee a syringe pump into the LC flow after the column but before the MS source.

  • Infusion: Infuse a constant solution of this compound (100 ng/mL) at 10 µL/min.

  • Injection: Inject a "blank" extracted matrix sample (e.g., precipitated plasma) via the LC.

  • Observation: Monitor the baseline of the specific MRM transition for this compound.

    • Flat Baseline: No matrix effect.

    • Dip/Valley: Ion suppression (Matrix Effect).[3][4]

    • Peak/Hill: Ion enhancement.[2][3]

Visualizing the Workflow:

PostColumnInfusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction Column->Tee MS Mass Spectrometer (ESI Source) Tee->MS Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Data Chromatogram: Look for Dips/Peaks MS->Data

Caption: Schematic of the Post-Column Infusion setup to visualize matrix suppression zones.

Module 2: Sample Preparation – The Root Cause

User Query: "I am using Protein Precipitation (PPT) with Acetonitrile, but I still see significant suppression."

Dr. Thorne's Analysis: PPT is "dirty." It removes proteins but leaves behind >90% of phospholipids (glycerophosphocholines), which are the primary cause of matrix effects in plasma. For this compound, you must move beyond simple PPT.

Comparative Protocol Analysis
MethodPhospholipid RemovalRecoveryComplexityRecommendation
Protein Precipitation (PPT) < 10%High (>90%)LowNOT Recommended for trace analysis.
Phospholipid Removal Plates > 95%High (>85%)LowHigh. (e.g., Ostro, Phree). Combines PPT with filtration.
Liquid-Liquid Extraction (LLE) > 98%Medium (70-85%)MediumHigh. Use MTBE or Hexane/Isoamyl Alcohol.
Solid Phase Extraction (SPE) > 99%High (>90%)HighBest. Mixed-mode Cation Exchange (MCX).

Corrective Action (LLE Protocol):

  • Aliquot: 200 µL Plasma.

  • Buffer: Add 100 µL 0.5M Ammonium Carbonate (pH 9.0). Why? this compound is basic; high pH drives it to the uncharged state for organic extraction.

  • Extract: Add 1.0 mL Methyl tert-butyl ether (MTBE). Vortex 5 min.

  • Separate: Centrifuge 4000g for 10 min. Freeze supernatant (optional) to pour off organic layer.

  • Reconstitute: Evaporate to dryness; reconstitute in mobile phase.

Module 3: Chromatographic Resolution – The Hidden Trap

User Query: "I have a peak for this compound, but the ratio of qualifier/quantifier ions varies between samples."

Dr. Thorne's Analysis: You are likely co-eluting with Speciociliatine or Speciogynine . These are diastereomers of this compound with identical mass (MW 398.5). Standard C18 columns often fail to separate this compound from Speciociliatine. If they co-elute, the matrix effect will be compounded by isobaric interference, rendering quantification impossible.

Column Selection Logic
  • Avoid: Standard C18 with acidic mobile phase (often co-elutes isomers).

  • Use: Phenyl-Hexyl or Biphenyl phases. The pi-pi interactions offer superior selectivity for the indole ring structures of these alkaloids.

Optimized Gradient Parameters:

  • Column: Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (not Acetonitrile—MeOH provides better selectivity for these isomers).

  • Flow: 0.4 mL/min.

Separation Decision Tree:

ColumnSelection Start Start: this compound Method Dev Check1 Are isomers (Speciociliatine) separated? Start->Check1 Action1 Switch to Phenyl-Hexyl or Biphenyl Column Check1->Action1 No (Co-elution) Check2 Is Matrix Effect > 15%? Check1->Check2 Yes Action1->Check2 Action3 Implement Phospholipid Removal (Module 2) Check2->Action3 Yes (Suppression) Success Validated Method Check2->Success No Action2 Switch Mobile Phase B to Methanol Action3->Success

Caption: Decision logic for column and mobile phase selection to ensure isomer resolution.

Module 4: Internal Standards – The Final Correction

User Query: "Can I use 7-Hydroxythis compound or an analog as an Internal Standard?"

Dr. Thorne's Analysis: Absolutely not. An analog will not experience the exact same suppression event as this compound if retention times differ even by 0.1 minutes.

Requirement: You must use a Stable Isotope Labeled (SIL) IS, specifically This compound-D3 .

  • Note on Deuterium Effect: Deuterated standards can sometimes elute slightly earlier than the native analyte. If this shift moves the IS out of the suppression zone while the analyte remains in it, correction fails.

  • Solution: If D3 separation occurs, switch to This compound-13C (if commercially available) or ensure the chromatographic peak width is sufficient that the IS and Analyte overlap significantly.

References

  • US Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][3][6][7][8][9][10][11][12] [Link]

  • Basiliere, S., & Kerrigan, S. (2020). Separation and Identification of this compound and its Diastereomers using LC-Q/TOF-MS. Journal of Chromatography B. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

Method development for separating Mitragynine from other alkaloids.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Method Development) Operator: Senior Application Scientist Topic: Isolation and Chromatographic Resolution of Mitragynine and Diastereomers

Welcome to the Technical Support Center.

You are likely here because Kratom (Mitragyna speciosa) is a "dirty" matrix and its alkaloids are structurally stubborn. This compound (MG) co-elutes with its diastereomers (Speciociliatine, Speciogynine), and it is chemically unstable in the very conditions usually used to extract it.

This guide skips the basics. We are addressing the failure points in your extraction efficiency and chromatographic resolution.

Module 1: Extraction & Sample Preparation

Core Challenge: this compound is acid-labile, yet acid is required for efficient extraction from the plant matrix.

Q1: My this compound recovery is inconsistent, and I’m seeing high levels of degradation products. What is happening?

Diagnosis: You are likely exposing the alkaloids to acidic conditions (pH < 4) for too long or at too high a temperature. The Science: this compound has a methyl ester group at C16.[1][2] Under acidic conditions (and heat), this hydrolyzes to form 16-carboxythis compound . Furthermore, oxidative stress converts this compound into 7-Hydroxythis compound (7-OH-MG) artificially, leading to false positives for this potent metabolite [1, 2].

The Protocol (The "Cold-Fast" Acid-Base Switch):

  • Defatting (Optional but Recommended): Wash leaf powder with n-Hexane. Discard hexane (removes chlorophyll/lipids).

  • Acid Extraction: Extract residue with 0.1 M HCl (pH ~3.5) .

    • Critical Control Point: Keep this step < 30 minutes and < 25°C . Do not reflux in acid.

  • Basification: Filter, then adjust filtrate pH to 9.5–10.0 using 25% Ammonium Hydroxide (NH₄OH) .

    • Why: The pKa of this compound is ~8.1 [3].[3][4][5] You must be at pH > pKa + 1 to ensure the alkaloid is in its neutral (freebase) form, which is soluble in organic solvents.

  • Liquid-Liquid Extraction (LLE): Extract immediately with Chloroform or Dichloromethane (DCM) .

  • Drying: Evaporate solvent under N₂ stream at < 40°C . Avoid rotary evaporation at high heat.

Q2: I have a massive emulsion layer during LLE. How do I break it?

Diagnosis: Kratom leaves are high in saponins and surfactants. The Fix:

  • Salting Out: Add solid NaCl to the aqueous phase (saturation) before adding the organic solvent. This increases the ionic strength, driving organics out of the water phase.

  • Centrifugation: Spin at 3,000 x g for 5 minutes.

  • Solvent Swap: If using DCM, switch to Methyl tert-butyl ether (MTBE) . It forms fewer emulsions, though recovery might drop slightly (requires 2-3 extractions).

Visualization: Optimized Extraction Workflow

ExtractionWorkflow cluster_warning Critical Stability Zone Leaf Raw Leaf Powder Hexane Defat w/ Hexane (Remove Lipids) Leaf->Hexane Acid Acid Extraction (0.1M HCl, pH 3.5) < 30 mins @ 25°C Hexane->Acid Solid Residue Filter Filtration Acid->Filter Base Basify to pH 9.5 (NH4OH) Filter->Base Aqueous Filtrate LLE LLE w/ Chloroform (Target: Freebase Alkaloids) Base->LLE Dry N2 Dry < 40°C (Prevent Oxidation) LLE->Dry Organic Layer

Caption: The "Cold-Fast" workflow minimizes acid hydrolysis (red zone) and prevents oxidative artifacts during drying.

Module 2: Chromatographic Resolution (HPLC/UHPLC)

Core Challenge: Separating the "Critical Pair" (this compound and Speciociliatine) and eliminating peak tailing caused by basic nitrogen interaction with silanols.

Q3: My peaks are tailing badly (Tailing Factor > 1.5).

Diagnosis: Residual silanols on your silica column are interacting with the protonated nitrogen of the alkaloid. The Fix: You have two options based on your equipment.

ParameterOption A: High pH (Recommended) Option B: Low pH (Mass Spec Compatible)
Concept Operate at pH > pKa (Neutralize the alkaloid).Operate at pH < pKa (Fully ionize the alkaloid).
Mobile Phase A 10mM Ammonium Bicarbonate (pH 9.5) 0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Column Type Hybrid Particle (e.g., Waters BEH C18) or High-pH Stable (e.g., Phenomenex Kinetex EVO) Standard C18 or C18-PFP (Pentafluorophenyl)
Result Sharp, symmetrical peaks.Good ionization for MS, but requires end-capped columns to reduce tailing.
Warning DO NOT use standard silica columns (dissolves > pH 8).Watch for peak broadening.
Q4: I cannot separate this compound from Speciociliatine.

Diagnosis: These are diastereomers. On a standard C18 column, they often co-elute because their hydrophobicity is nearly identical. The Fix:

  • Stationary Phase Change: Switch to a Phenyl-Hexyl or Biphenyl column. The pi-pi interactions offer different selectivity for the indole ring orientation [4].

  • Temperature Control: Lower the column temperature to 25°C–30°C . Higher temperatures (40°C+) often merge diastereomers by increasing mass transfer speed but reducing selectivity.

  • Isocratic Hold: Insert an isocratic hold in your gradient.

    • Example Gradient: 0-2 min (30% B) -> 2-10 min (Hold 35% B) -> 10-15 min (Ramp to 90% B).

Visualization: Method Development Decision Tree

MethodDev Start Start: C18 Column Acidic Mobile Phase Check Check Resolution (Rs) MG vs Speciociliatine Start->Check Tail Peak Tailing > 1.5? Check->Tail Rs < 1.5 Sol3 Optimize Gradient (Add Isocratic Hold) Check->Sol3 Rs ~1.2 (Close) Sol1 Switch to High pH (10mM NH4HCO3, pH 9.5) *Requires Hybrid Column* Tail->Sol1 Yes (Tailing Issue) Sol2 Switch Selectivity (Phenyl-Hexyl or Biphenyl) Tail->Sol2 No (Selectivity Issue) Sol1->Check Retest Sol2->Check Retest

Caption: Logic flow for resolving the this compound/Speciociliatine critical pair and fixing peak symmetry.

Module 3: Stability & Storage FAQs

Q: How stable are my standards in solution?

  • Answer: this compound in methanol is stable at -20°C for months. However, in acidic aqueous solutions , it degrades significantly within 24 hours at room temperature [2].

  • Rule: Always prepare working standards fresh or store in 100% organic solvent (MeOH/ACN) at -20°C.

Q: Why does my 7-OH-Mitragynine peak grow over time in the autosampler?

  • Answer: 7-OH-MG is an oxidation product. If your autosampler is not cooled (4°C) or if the sample is exposed to light/air, this compound will oxidize.

  • Fix: Use amber vials, keep the autosampler at 4°C, and purge solvents with Nitrogen.

References
  • Mudge, E. M., & Brown, P. N. (2017). Determination of this compound and 7-Hydroxythis compound in Mitragyna speciosa (Kratom) Raw Materials and Finished Products by Liquid Chromatography with UV Detection: Single-Laboratory Validation. Journal of AOAC International. Link

  • Ramanathan, S., et al. (2015).[6][7] Understanding the Physicochemical Properties of this compound, a Principal Alkaloid of Mitragyna speciosa, for Preclinical Evaluation.[4] Molecules. Link

  • Spalding, C. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology. Link

  • Wang, M., et al. (2014).[8] Comparison of three chromatographic techniques for the detection of this compound and other indole and oxindole alkaloids in Mitragyna speciosa (kratom) plants. Journal of Separation Science. Link

Sources

Strategies to reduce animal-to-animal variability in Mitragynine studies.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Reducing Inter-Subject Variability in Mitragyna speciosa Alkaloid Studies Assigned Specialist: Senior Application Scientist, Preclinical Pharmacology Unit

Overview

High variability in Mitragynine (MG) studies is rarely a statistical anomaly; it is a symptom of physicochemical instability and metabolic volatility. This guide addresses the "black box" of MG pharmacokinetics (PK): the conflict between solubility and stability, the silent variable of active metabolites (7-hydroxythis compound), and sex-dependent metabolic divergence.

Module 1: Formulation & Vehicle Optimization

The Core Problem: The Solubility-Stability Paradox

This compound is a lipophilic base (pKa ~8.1, logP ~1.7).[1][2][3][4][5] To solubilize it for injection or oral gavage, researchers often acidify the vehicle.[1] However, MG is acid-labile .[1][5] It degrades in acidic environments (like simulated gastric fluid or acidic vehicles) into 7-hydroxythis compound (7-OH-MG) and other rearrangement products.[5]

Result: If you prepare a stock solution at pH 4.0 and let it sit for 4 hours, your "Group A" and "Group B" animals are receiving different ratios of MG to 7-OH-MG.

Troubleshooting Guide

Q: My suspension precipitates in the syringe during IP/IV dosing. Why? A: You likely exceeded the buffering capacity of your vehicle. MG precipitates rapidly at physiological pH (7.4).[5] If your vehicle is too weak (e.g., low-molarity saline) or the injection speed is too slow, the local pH shift at the needle tip causes precipitation.

  • Correction: Use a surfactant-based vehicle with higher buffering capacity or a lipid emulsion.[5]

Q: I see higher analgesic potency in animals dosed with an acidic vehicle compared to a lipid vehicle. Is this real? A: It is likely an artifact.[5] The acidic vehicle may have catalyzed the ex vivo conversion of MG to 7-OH-MG (which is ~10x more potent at the µ-opioid receptor) before the drug even entered the animal.

Standardized Protocol: Vehicle Selection

Use the following logic flow to select the correct vehicle and minimize variability.

VehicleSelection Start Select Route Route_IV Intravenous (IV) Start->Route_IV Route_Oral Oral (PO) Start->Route_Oral Solvent_Surfactant Surfactant/Cosolvent (10% Ethanol : 10% Tween 80 : 80% Saline) Route_IV->Solvent_Surfactant Solubility_Check Req. Conc. > 5mg/mL? Route_Oral->Solubility_Check Lipid_System Lipid Matrix (MCT Oil or Corn Oil) Solubility_Check->Lipid_System No (<5mg/mL) Acidic_Buffer Acidic Buffer (pH 4.5 Acetate) Solubility_Check->Acidic_Buffer Yes (>5mg/mL) Warning_IV CRITICAL: Prepare immediately before use (pH drift risk) Solvent_Surfactant->Warning_IV Recommendation Preferred: Lipid Matrix (Prevents degradation, mimics food effect) Lipid_System->Recommendation Stability_Risk High Risk: Acid-catalyzed degradation to 7-OH-MG Acidic_Buffer->Stability_Risk

Figure 1: Decision matrix for this compound vehicle selection. Note that while acidic buffers increase solubility, they introduce a high risk of chemical instability.

Module 2: Metabolic Variability & Sampling

The Core Problem: The "Hidden" Metabolite

7-hydroxythis compound (7-OH-MG) is not just a minor metabolite; it is the primary driver of analgesic efficacy.[5] Variability in CYP3A activity (the enzyme responsible for this conversion) leads to massive differences in pharmacodynamic outcomes.

Key Insight: Rodent CYP3A activity is highly circadian and strain-dependent.[5]

Data Summary: Pharmacokinetic Parameters (Rat)

Variability drivers in standard Sprague-Dawley models.

ParameterMale RatsFemale RatsImplication for Study Design
AUC (Exposure) LowerSignificantly Higher Do not mix sexes in treatment groups without stratification.[5]
Half-life (T1/2) ShorterLongerWashout periods must be longer for females.[5]
Metabolic Ratio Higher CYP3A turnoverLower CYP3A turnoverMales may show higher 7-OH-MG relative to parent MG.[5]
Bioavailability ~3-17% (Variable)~20-30% (Variable)Oral dosing requires high N numbers for significance.[5]
Troubleshooting Guide

Q: My PK data shows erratic 7-OH-MG levels in the "0 hour" or control samples. A: This is likely ex vivo generation . MG can oxidize to 7-OH-MG in stored plasma samples if not handled correctly.[5]

  • Protocol: Harvest blood into pre-chilled tubes containing NaF (sodium fluoride) to inhibit esterases/oxidases.[5] Centrifuge at 4°C immediately. Store plasma at -80°C, not -20°C, if analysis is delayed >1 week.

Q: How do I normalize for the "First Pass" effect? A: You must measure the Metabolic Ratio (AUC of 7-OH-MG / AUC of MG).[5] If this ratio varies significantly within your control group, check for:

  • Inducers/Inhibitors: Are you using corn cob bedding? (Known to affect CYP activity).[5]

  • Fasting State: Food intake drastically alters hepatic blood flow and CYP availability.[5]

Experimental Workflow: The "Chain of Custody"

This workflow ensures that the molecule you measure is the molecule the animal actually processed.

PK_Workflow Step1 Dosing Phase Stratify by Sex & Fasting (12h) Step2 Metabolism (In Vivo) CYP3A4/CYP3A converts MG -> 7-OH-MG Step1->Step2 Oral/IP Route Step3 Blood Collection CRITICAL: Chilled Tubes (4°C) Step2->Step3 Step4 Plasma Separation < 30 mins from collection Step3->Step4 Prevent Ex Vivo Conversion Step5 Storage -80°C (Prevents oxidation) Step4->Step5 Step6 Analysis (LC-MS/MS) Quantify BOTH MG and 7-OH-MG Step5->Step6

Figure 2: Biological sample handling workflow to prevent artifactual formation of 7-OH-MG.

Module 3: FAQs on Experimental Design

Q: Should I use Mitragyna speciosa extract or pure this compound? A: For mechanistic studies, use pure this compound (>98%) .[5] Extracts contain "entourage" alkaloids (speciociliatine, paynantheine) which compete for CYP3A enzymes and protein binding sites, introducing uncontrollable variables.[5] If you use extract, you are testing the mixture, not the molecule.

Q: What is the correct washout period for crossover studies? A: Due to the deep compartment distribution (high Vd) and lipophilicity, MG lingers in tissues.

  • Males: Minimum 48 hours.[5][6]

  • Females: Minimum 72 hours (due to lower clearance).[5]

Q: Why is the oral bioavailability so low (approx 3%)? A: It is a combination of acid degradation in the stomach (before absorption) and extensive first-pass metabolism in the liver.

  • Tip: To reduce variability in bioavailability, consider subcutaneous (SC) administration for PD studies, as it bypasses the stomach acid (though not hepatic metabolism).[5]

References

  • Kamble, S. H., et al. (2019).[5] "Metabolism of this compound, the Main Alkaloid of Kratom, by Cytochrome P450 Enzymes in Human and Rat Liver Preparations." Drug Metabolism and Disposition. Link

  • Ramanathan, S., et al. (2015).[3][5] "Understanding the Physicochemical Properties of this compound, a Principal Alkaloid of Mitragyna speciosa, for Preclinical Evaluation." Molecules. Link

  • Avery, B. A., et al. (2019).[5][7] "Comparative Pharmacokinetics of this compound after Oral Administration of Mitragyna speciosa (Kratom) Leaf Extracts in Rats." Planta Medica. Link

  • Kruegel, A. C., et al. (2019).[5] "7-Hydroxythis compound Is an Active Metabolite of this compound and a Key Mediator of Its Analgesic Effects."[8] ACS Central Science.[5][9] Link[5]

  • Obeng, S., et al. (2020).[5] "Pharmacological Comparison of this compound and 7-Hydroxythis compound: In Vitro Affinity and Efficacy for Mu-Opioid Receptor and In Vivo Antinociception." European Journal of Pharmacology. Link

Sources

Technical Support Center: Improving the Reproducibility of In Vitro Mitragynine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for in vitro mitragynine research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this psychoactive alkaloid from Mitragyna speciosa (kratom). The varied pharmacological responses reported in the literature underscore the critical need for standardized, reproducible experimental protocols.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the reliability of your findings.

I. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions encountered during in vitro experiments with this compound.

Why am I seeing high variability in my this compound dose-response curves?

High variability is a frequent issue and can often be traced back to the physicochemical properties of this compound itself. It is a lipophilic alkaloid with poor water solubility, which can lead to inconsistent concentrations in your assay medium.[1][2] Furthermore, this compound is acid labile, meaning it degrades in acidic environments.[1][2][3]

What is the best solvent to use for dissolving this compound?

For in vitro studies, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, typically at a concentration of 10 mM.[4] It is crucial to use a solvent that will not interfere with your assay and to ensure the final concentration of the solvent in your experiment is non-toxic to the cells.[5]

How should I store my this compound stock solutions?

To maintain stability, it is recommended to store this compound stock solutions at low temperatures, such as -20°C or -80°C, if the compound is stable once dissolved.[5] The stability of this compound is highly dependent on pH and temperature.[3]

Are there known issues with this compound purity in commercially available samples?

Yes, the purity of this compound can be a significant variable. The content of this compound in kratom products can range from 2.76 to 20.05 mg per gram of dried plant material.[6] It is essential to use this compound with a purity of ≥95% for preclinical and clinical studies.[7]

Can the metabolism of this compound in my cell model affect my results?

Absolutely. This compound is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2.[8][9] If your in vitro system expresses these enzymes, the parent compound will be converted to metabolites, which may have different pharmacological activities. For instance, 9-O-demethylthis compound is a major metabolite with similar pharmacological activity to this compound.[8]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your in vitro this compound experiments.

Troubleshooting Guide 1: Inconsistent Receptor Binding Assay Results

Problem: You are observing high variability and poor reproducibility in your radioligand binding assays for opioid or adrenergic receptors.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
This compound Precipitation This compound's poor aqueous solubility can lead to it precipitating out of solution at higher concentrations, effectively lowering the concentration available to bind to the receptor.[1][2]1. Visually inspect your assay tubes or plates for any signs of precipitation. 2. Consider using a lower concentration range of this compound. 3. Ensure your assay buffer has a pH of 7.4, as this compound's solubility is pH-dependent.[1]
Inaccurate Pipetting Due to its lipophilic nature, this compound may adhere to plastic pipette tips, leading to inaccurate dispensing.1. Use low-retention pipette tips. 2. Pre-wet the pipette tip with the assay buffer before dispensing the this compound solution.
Assay Buffer Composition The presence or absence of certain ions or proteins in your buffer can influence receptor conformation and ligand binding.1. For opioid receptor binding, a common buffer is 50 mM Tris-HCl, pH 7.4.[10] 2. For α-adrenergic receptor binding, a buffer containing 50 mM Tris, 3.0 mM MgCl2, and 0.2 mM EGTA, pH 7.7, has been used.[4]
Non-Specific Binding This compound may bind to other components in your assay, such as the filter mats or the walls of the assay plate.1. Determine non-specific binding by including a high concentration of an unlabeled ligand in some of your wells.[10] 2. Consider pre-treating your filter mats with a solution like 0.5% polyethyleneimine to reduce non-specific binding.
Experimental Workflow: Validating this compound Concentration in Assay Buffer

prep Prepare this compound Stock in DMSO dilute Dilute Stock in Assay Buffer to Highest Concentration prep->dilute incubate Incubate at Assay Temperature (e.g., 25°C) for 1h dilute->incubate centrifuge Centrifuge Sample incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze Supernatant by HPLC-UV supernatant->hplc compare Compare Measured Concentration to Nominal Concentration hplc->compare pass Concentration is within 10% of Nominal Proceed with Assay compare->pass Yes fail Concentration is <90% of Nominal Re-evaluate Solubility/Dilution Scheme compare->fail No

Caption: Workflow for verifying this compound solubility.

Troubleshooting Guide 2: Unexpected Results in Functional Assays (e.g., cAMP accumulation)

Problem: this compound is not producing the expected agonist or antagonist effect in your G-protein coupled receptor (GPCR) functional assay.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Biased Agonism This compound can act as a biased agonist, preferentially activating one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[11] Your assay may be measuring the non-preferred pathway.1. Utilize orthogonal assays that measure different downstream signaling events (e.g., GTPγS binding, pERK activation, or β-arrestin recruitment) to get a complete picture of this compound's functional activity.[12]
Cell Line and Receptor Subtype The pharmacology of this compound can differ between species and receptor subtypes. For example, this compound acts as an antagonist at human α2A-adrenoceptors in vitro but appears to be an agonist at rat α2-adrenoceptors in vivo.[12]1. Ensure you are using a cell line expressing the correct receptor subtype and species ortholog relevant to your research question. 2. Verify receptor expression levels in your cell line, as this can influence agonist potency and efficacy.
Metabolism to Active/Inactive Compounds Your cells may be metabolizing this compound into compounds with different activities. For instance, the formation of 7-hydroxythis compound, a more potent µ-opioid receptor agonist, could potentiate the observed effect.[13]1. If using primary cells or cell lines with metabolic capacity (e.g., hepatocytes), consider co-incubating with known CYP inhibitors to block this compound metabolism. 2. Analyze cell culture supernatants by LC-MS to identify and quantify any metabolites formed.
Assay Kinetics The time course of this compound's effect may be different from your standard agonists.1. Perform a time-course experiment to determine the optimal incubation time for observing this compound's effect.
Signaling Pathway: this compound at the µ-Opioid Receptor

This compound This compound MOR µ-Opioid Receptor This compound->MOR G_protein Gαi/o MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Does not recruit AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP No_Recruitment No Recruitment

Caption: this compound's biased agonism at the µ-opioid receptor.

III. Standardized Protocols

To enhance reproducibility, detailed, step-by-step protocols for key in vitro assays are provided below.

Protocol 1: Radioligand Competition Binding Assay for µ-Opioid Receptor

This protocol is adapted from established methods for assessing the binding affinity of compounds to the µ-opioid receptor.[7][10]

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³H]-DAMGO (µ-opioid receptor selective radioligand)

  • This compound

  • Naloxone (unlabeled competitor for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Filter mats (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Thaw cell membranes on ice.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of [³H]-DAMGO in assay buffer at a concentration equal to its Kd.

    • Prepare a solution of naloxone at a high concentration (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-DAMGO, and 100 µL of cell membrane suspension to designated wells.

    • Non-Specific Binding: Add 50 µL of naloxone solution, 50 µL of [³H]-DAMGO, and 100 µL of cell membrane suspension.

    • Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-DAMGO, and 100 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

  • Counting:

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: cAMP Accumulation Assay

This protocol provides a framework for assessing the functional effect of this compound on Gαs- or Gαi/o-coupled receptors.[12]

Materials:

  • CHO-K1 cells stably expressing the target GPCR

  • Assay medium (e.g., DMEM)

  • Forskolin (adenylyl cyclase activator)

  • IBMX (phosphodiesterase inhibitor)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white microplates

Procedure:

  • Cell Seeding:

    • Seed the cells into the 384-well plates at an optimized density and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay medium containing IBMX.

    • For Gαi/o-coupled receptors, prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production.

  • Assay Procedure (for a Gαi/o-coupled receptor):

    • Remove the cell culture medium from the wells.

    • Add 10 µL of the this compound dilutions to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the forskolin solution to all wells.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 (for antagonists/inverse agonists) or EC50 (for agonists) using non-linear regression.

IV. Conclusion

The reproducibility of in vitro this compound experiments is paramount for advancing our understanding of its complex pharmacology and for the development of potential therapeutics. By carefully considering the physicochemical properties of this compound, standardizing protocols, and employing rigorous troubleshooting, researchers can generate more reliable and consistent data. This technical support center serves as a living document and will be updated as new insights and methodologies emerge in the field.

References

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  • Wikipedia contributors. (2024, January 29). Mitragyna speciosa. In Wikipedia, The Free Encyclopedia. [Link]

  • Chear, N. J., et al. (2021). The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review. Molecules, 27(5), 1533. [Link]

  • Sharma, A., et al. (2021). Oxidative Metabolism as a Modulator of Kratom's Biological Actions. Journal of Medicinal Chemistry, 64(22), 16479-16491. [Link]

  • Hiranita, T., et al. (2019). In vitro and in vivo pharmacology of kratom. In The Alkaloids: Chemistry and Biology (Vol. 82, pp. 125-153). Academic Press. [Link]

  • Cech, N. B., et al. (2018). A validated method for the quantification of this compound in sixteen commercially available Kratom (Mitragyna speciosa) products. Planta Medica, 84(04), 244-249. [Link]

  • Dunn, M., et al. (2019). Determination of this compound in Mitragyna speciosa Raw Materials and Finished Products by Liquid Chromatography with UV Detection: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL, 102(4), 1133-1140. [Link]

  • Chiappini, S., et al. (2023). Clinical Implications of Kratom (Mitragyna speciosa) Use: a Literature Review. Current Addiction Reports, 10(2), 205-220. [Link]

  • Spena, C. R., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3435-3440. [Link]

  • Vijeepallam, K., et al. (2021). This compound (Kratom)-Induced Cognitive Impairments in Mice Resemble Δ9-THC and Morphine Effects: Reversal by Cannabinoid CB1 Receptor Antagonism. Frontiers in Pharmacology, 12, 726379. [Link]

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Validation & Comparative

A Head-to-Head Comparison of Mitragynine and Morphine: Analgesic Efficacy and Mechanistic Divergence

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, evidence-based comparison of the analgesic properties of mitragynine, the primary alkaloid in Mitragyna speciosa (kratom), and morphine, the archetypal opioid analgesic. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the fundamental mechanistic differences that define their respective therapeutic and adverse effect profiles. We will dissect their interactions with opioid receptors, compare their efficacy in validated preclinical models, and provide the detailed experimental context necessary for rigorous scientific evaluation.

Introduction: The Quest for Safer Analgesia

Morphine, an alkaloid derived from the opium poppy, has been the cornerstone of moderate to severe pain management for centuries. Its potent analgesic effects are undisputed, yet its clinical utility is severely hampered by a narrow therapeutic window and a high risk of life-threatening side effects, including respiratory depression, tolerance, dependence, and addiction. This long-standing challenge has fueled the search for novel analgesics with improved safety profiles.

This compound emerges from this search as a compound of significant interest. Traditionally used in Southeast Asia for its unique stimulant and analgesic properties, this compound presents a distinct pharmacological framework. Unlike classical opioids, it offers a potential pathway to dissociate potent analgesia from severe adverse effects, a possibility rooted in its atypical mechanism of action at the molecular level.

Mechanism of Action: A Tale of Two Mu-Opioid Receptor Agonists

The analgesic and adverse effects of both morphine and this compound are primarily mediated through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). However, the nature of their interaction with this receptor is fundamentally different, leading to divergent downstream signaling cascades.

Morphine: The Unbiased Full Agonist Morphine acts as a full agonist at the MOR. Upon binding, it induces a conformational change in the receptor that triggers two major intracellular signaling pathways:

  • G-Protein Signaling: Activation of the inhibitory G-protein (Gαi/o) pathway, which leads to the inhibition of adenylyl cyclase, reduced cAMP levels, and modulation of ion channels. This cascade is primarily responsible for the desired analgesic effects.

  • β-Arrestin 2 Recruitment: Engagement and recruitment of the β-arrestin 2 protein. This pathway, while involved in receptor desensitization and internalization, is strongly implicated in mediating the most dangerous opioid side effects, including respiratory depression, tolerance, and constipation.[1][2] Morphine is considered a relatively unbiased agonist, meaning it activates both pathways.[2]

This compound: The G-Protein Biased Partial Agonist this compound's interaction with the MOR is more nuanced. It is characterized as a partial agonist , meaning it activates the receptor but with lower efficacy compared to a full agonist like morphine.[1][3] Crucially, this compound is a G-protein biased agonist .[1][4] This means it preferentially activates the therapeutic G-protein signaling pathway while only minimally engaging, or not engaging at all, the β-arrestin 2 pathway.[2][4] This biased agonism is the molecular hypothesis underpinning its potentially safer profile.

Furthermore, this compound acts as a competitive antagonist at both the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), which may contribute to its unique pharmacological effects and potentially mitigate some of the undesirable effects associated with KOR activation, such as dysphoria.[1][3][4]

G_Protein_Signaling cluster_morphine Morphine (Unbiased Full Agonist) cluster_this compound This compound (G-Protein Biased Partial Agonist) M Morphine MOR_M Mu-Opioid Receptor (MOR) M->MOR_M Binds G_M G-Protein Signaling (Analgesia) MOR_M->G_M Activates B_M β-Arrestin 2 Signaling (Side Effects) MOR_M->B_M Activates Mit This compound MOR_Mit Mu-Opioid Receptor (MOR) Mit->MOR_Mit Binds G_Mit G-Protein Signaling (Analgesia) MOR_Mit->G_Mit Preferentially Activates B_Mit β-Arrestin 2 Signaling (Minimal/No Activation) MOR_Mit->B_Mit Weakly/No Activation

Caption: Divergent signaling pathways of Morphine vs. This compound at the MOR.

Comparative Receptor Binding Affinity

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates a higher binding affinity. Radioligand binding assays consistently demonstrate that morphine has a significantly higher affinity for the mu-opioid receptor than this compound.

CompoundMu-Opioid (MOR) Ki (nM)Kappa-Opioid (KOR) Ki (nM)Delta-Opioid (DOR) Ki (nM)
Morphine 4.19[5]--
This compound 709[5]1700[5]6800[5]

Table 1: Comparative opioid receptor binding affinities. Data derived from competitive binding assays in guinea pig brain tissue.[5]

The causality behind this experimental choice is clear: understanding receptor affinity is the first step in characterizing a compound's potential activity. Morphine's ~170-fold higher affinity for the MOR partly explains its greater potency.[5] this compound's comparatively lower affinity is consistent with its profile as a partial agonist.[3]

Head-to-Head Analgesic Efficacy in Preclinical Models

To assess and compare the in-vivo analgesic efficacy of compounds, several validated animal models of nociception are employed. These tests measure the response to noxious stimuli (thermal, mechanical, or chemical) and the ability of a test compound to blunt that response.

Summary of Analgesic Performance

The following table summarizes key findings from head-to-head comparisons in standard preclinical pain assays. The metric "% Maximum Possible Effect" (%MPE) quantifies the analgesic response relative to a maximum cutoff time.

Test ModelSpeciesCompoundDose & RouteAnalgesic Effect
Hot Plate Test RatMorphine5 mg/kg, s.c.Significant increase in latency[6]
RatThis compound (Alkaloid Extract)20 mg/kg, p.o.Significant increase in latency[6]
Hot Tail-Flick Test MouseMorphine5 mg/kg, p.o.35.1 ± 4.8% MPA[7]
MouseThis compound200 mg/kg, p.o.42.8 ± 7.2% MPA[7]
Cold Tail-Flick Test MouseMorphine5 mg/kg, p.o.66.2 ± 2.4% MPA[7]
MouseThis compound200 mg/kg, p.o.49.0 ± 5.9% MPA[7]
Acetic Acid Writhing Test MouseMorphine5 mg/kg, p.o.Reduced writhing to 7.3 ± 0.6 (from 17.5)[7]
MouseThis compound200 mg/kg, p.o.Reduced writhing to 9.6 ± 0.6 (from 17.5)[7]

Table 2: Comparative analgesic efficacy in preclinical models.

These data indicate that while morphine is effective at lower doses, this compound produces comparable or even greater maximal effects in some thermal nociception tests, albeit at a significantly higher dose.[7] The choice of multiple models is crucial for a self-validating assessment, as different tests measure responses to different types of pain (e.g., thermal vs. chemical visceral) and can involve different neural circuits.

Experimental Protocols

A. Hot Plate Test This test measures the response latency to a thermal stimulus, reflecting supraspinally organized pain responses.

  • Apparatus: A temperature-controlled metal plate (e.g., IITC Life Science Inc. Incremental Hot/Cold plate).[6]

  • Protocol:

    • Maintain the plate at a constant, noxious temperature (e.g., 55°C ± 1°C).[6]

    • Gently place the animal (mouse or rat) on the hot plate and immediately start a timer.

    • Observe the animal for signs of nociception, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first definitive pain response.

    • A cut-off time (e.g., 30-60 seconds) is pre-determined to prevent tissue damage.

    • Administer the test compound (e.g., morphine, this compound) or vehicle.

    • Re-test the animal on the hot plate at specified time intervals post-administration (e.g., 30, 60, 90 minutes) to determine the peak effect and duration of action.[8]

B. Tail-Flick Test This assay assesses spinal reflexes to a thermal stimulus.

  • Apparatus: An analgesiometer that focuses a high-intensity beam of light onto the animal's tail.[6]

  • Protocol:

    • Gently restrain the animal, allowing the tail to be exposed.

    • Position the tail such that the light beam is focused on a specific point on the distal portion.

    • Activate the light source, which starts a timer.

    • The heat stimulus intensifies until the animal reflexively "flicks" its tail out of the beam's path. The timer stops automatically.

    • Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent injury.[6][9]

    • Administer the test compound or vehicle.

    • Measure the tail-flick latency at various time points post-administration to assess the analgesic effect.[6]

Tail_Flick_Workflow start Start restrain Gently Restrain Animal start->restrain baseline Measure Baseline Latency: Focus heat lamp on tail, record time to 'flick' restrain->baseline administer Administer Compound (e.g., Morphine, this compound) or Vehicle baseline->administer wait Wait for Predetermined Time Interval(s) administer->wait retest Re-measure Latency wait->retest record Record Post-Treatment Latency retest->record compare Compare Baseline vs. Post-Treatment Latency to Determine Analgesia record->compare end End compare->end

Caption: Standardized workflow for the Tail-Flick Test.

C. Acetic Acid-Induced Writhing Test This model assesses visceral pain by inducing a chemically-induced inflammatory response.[10]

  • Apparatus: A transparent observation chamber.

  • Protocol:

    • Administer the test compound or vehicle to the animal (typically a mouse) via the desired route (e.g., oral, intraperitoneal).[7]

    • After a set pre-treatment time (e.g., 30 minutes), administer a dilute solution of acetic acid (e.g., 0.6%) via intraperitoneal injection.[11]

    • Immediately place the mouse in the observation chamber.

    • After a brief latency period (e.g., 5 minutes), begin counting the number of "writhes" over a defined period (e.g., 10-20 minutes). A writhe is a characteristic stretching movement, including an arching of the back and extension of the hind limbs.[10][11]

    • Analgesic activity is determined by a statistically significant reduction in the number of writhes in the drug-treated group compared to the vehicle-treated control group.

Comparative Adverse Effect Profile

The primary driver for investigating this compound is its potential to circumvent the severe adverse effects of classical opioids. This differentiation is a direct consequence of their distinct signaling mechanisms.

Adverse EffectMorphineThis compoundMechanistic Rationale
Respiratory Depression High risk; primary cause of overdose mortality.Significantly reduced risk compared to morphine.Mediated by β-arrestin 2 signaling, which is strongly activated by morphine but not this compound.[1]
Tolerance Rapid development with chronic use.Slower development; may prevent morphine tolerance.[8]Tolerance is linked to MOR desensitization via β-arrestin 2. This compound's G-protein bias avoids this mechanism.[1]
Dependence/Withdrawal High potential, leading to severe withdrawal syndrome.Lower potential for severe dependence.The complex pharmacology, including KOR antagonism, may contribute to a milder withdrawal profile.[1]
Constipation Common and severe side effect.Reduced liability.Also linked to β-arrestin 2 signaling in the gut.[1]

Table 3: Comparative adverse effect profiles and their mechanistic basis.

Studies have shown that this compound produces significantly less respiratory depression than morphine at equi-analgesic doses. Furthermore, some preclinical evidence suggests that co-administration of this compound with morphine can delay or prevent the development of morphine tolerance, highlighting its potential role in opioid-sparing strategies.[8]

The Role of Metabolism: 7-Hydroxythis compound

An essential factor in understanding this compound's in-vivo effects is its metabolism. This compound is metabolized in the liver to 7-hydroxythis compound (7-OH-MG). This metabolite is a minor constituent in the kratom plant itself but is a significantly more potent MOR agonist than both this compound and even morphine.[12][13] Some studies suggest that 7-OH-MG is a partial agonist, while others indicate it may be a full agonist.[4][14] The conversion of this compound to this highly active metabolite is a critical determinant of its overall analgesic effect. However, it's important to note that 7-OH-MG, due to its high potency, also carries a significant potential for abuse and adverse effects when isolated and concentrated.[12]

Expert Analysis and Future Directions

The evidence presents a compelling narrative: this compound is not simply a "weaker morphine." It is a structurally and mechanistically distinct compound that leverages a biased signaling pathway to achieve analgesia.

  • Key Insight: The dissociation of G-protein activation from β-arrestin 2 recruitment is the cornerstone of this compound's therapeutic potential. This biased agonism offers a validated molecular strategy for designing safer analgesics. While morphine's high affinity and full agonism make it a more potent analgesic on a milligram-for-milligram basis, this compound's pharmacological profile suggests a significantly wider therapeutic window, particularly concerning respiratory depression.

  • Future Research: The path forward requires a multi-pronged approach. Further elucidation of the precise contribution of 7-hydroxythis compound to the parent drug's analgesic and side-effect profile is critical. Human clinical trials are the essential next step to validate whether the promising safety profile observed in preclinical models translates to a clinical setting. The development of synthetic this compound analogues that fine-tune G-protein bias and improve pharmacokinetic properties represents a frontier in the development of next-generation pain therapeutics.

References

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  • (PDF) Evaluation of analgesia induced by this compound, morphine and paracetamol on mice. ResearchGate. Available at: [Link]

  • Pharmacological Comparison of this compound and 7-Hydroxythis compound: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. PubMed Central. Available at: [Link]

  • This compound reduced morphine-induced conditioned place preference and withdrawal in rodents. ThaiScience. Available at: [Link]

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Technical Guide: Validating the Atypical Opioid Properties of Mitragynine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The classification of Mitragynine (the primary alkaloid of Mitragyna speciosa) as an "atypical opioid" rests on a distinct pharmacological profile: G-protein biased agonism .[1][2] Unlike classical opioids (e.g., Morphine, Fentanyl) that recruit both G-proteins and


-arrestin upon Mu-Opioid Receptor (MOR) activation, this compound selectively activates the G-protein pathway while largely avoiding 

-arrestin recruitment.[1][2]

This guide provides the experimental framework to validate this bias, contrasting this compound’s "ceiling effect" on respiratory depression against the dose-dependent lethality of classical opioids. It also addresses the critical variable of metabolic conversion to 7-hydroxythis compound (7-OH-MG).

Part 1: The Mechanistic Divergence

To validate this compound, one must demonstrate that it uncouples analgesia from respiratory depression. The current consensus attributes analgesia to


 protein signaling and respiratory depression/tolerance to 

-arrestin-2 recruitment.
Signaling Pathway Comparison

The following diagram illustrates the "Biased Agonism" model. Note how Morphine activates both pathways, whereas this compound is restricted to the G-protein arm.

G Morphine Morphine (Full Agonist) MOR Mu-Opioid Receptor (MOR) Morphine->MOR This compound This compound (Biased Partial Agonist) This compound->MOR Arrestin Beta-Arrestin Recruitment G_Protein Gi/o Protein Activation MOR->G_Protein High Efficacy MOR->Arrestin Morphine Only Analgesia Analgesia (cAMP Inhibition) G_Protein->Analgesia RespDep Respiratory Depression & Tolerance Arrestin->RespDep

Figure 1: Biased signaling at the Mu-Opioid Receptor. This compound activates the analgesic G-protein pathway but fails to recruit Beta-arrestin, the primary driver of respiratory depression.

Part 2: Comparative Profiling (In Vitro Data)

Researchers must benchmark this compound against Morphine and its own metabolite, 7-OH-Mitragynine. The latter is crucial because 7-OH-MG is a potent MOR agonist that does carry higher risks, but is limited by hepatic conversion rates.

Table 1: Receptor Binding & Functional Bias Profile

Data synthesized from Kruegel et al. (2016) and Váradi et al. (2016).

CompoundTargetAffinity (

)
Efficacy (

)

-Arrestin Recruitment
Bias Factor
Morphine hMOR~1.2 nM100% (Full)High (

~100%)
1.0 (Reference)
This compound hMOR~339 nM34% (Partial)Negligible > 10 (G-protein)
7-OH-Mitragynine hMOR~35 nM47% (Partial)Low/ModerateMixed
This compound hKOR~8.5

M
AntagonistN/AN/A
This compound hDOR>10

M
AntagonistN/AN/A

Key Insight: this compound is a partial agonist with low affinity but high selectivity for the G-protein pathway. The lack of


-arrestin recruitment is the defining "atypical" feature.

Part 3: Validation Protocols

To replicate these findings, two distinct assays are required: one for G-protein activation (cAMP) and one for


-arrestin recruitment (BRET/PathHunter).
Protocol A: cAMP Inhibition Assay (G-Protein Activation)

Objective: Quantify the potency (


) of this compound to inhibit cAMP accumulation via 

coupling.

Reagents:

  • HEK-293 cells stably expressing hMOR.

  • Forskolin (to stimulate basal cAMP).

  • TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

Workflow:

  • Cell Seeding: Plate 2,000 cells/well in 384-well low-volume plates.

  • Agonist Stimulation: Add this compound (10-point dilution, 10

    
    M to 0.1 nM) mixed with Forskolin (10 
    
    
    
    M)
    .
    • Control: Morphine (Full agonist reference).

    • Validation: Pre-treat a subset with Pertussis Toxin (PTX) (100 ng/mL, 16h). If PTX abolishes the effect, the signal is confirmed as

      
       mediated.
      
  • Incubation: 30 minutes at RT.

  • Detection: Add anti-cAMP-Cryptate and cAMP-d2 antibody mix. Incubate 1 hour.

  • Read: Measure Time-Resolved Fluorescence (665 nm / 620 nm ratio).

  • Analysis: Plot % Inhibition of Forskolin-induced cAMP vs. Log[Concentration].

Protocol B: -Arrestin Recruitment (BRET Assay)

Objective: Demonstrate this compound’s failure to recruit arrestin compared to Morphine.[3][4]

BRET cluster_0 Step 1: Transfection cluster_1 Step 2: Treatment cluster_2 Step 3: Detection Nodes HEK-293 Cells + hMOR-RLuc8 (Donor) + Beta-Arrestin-YFP (Acceptor) Treat Add Ligand (Morphine vs this compound) Nodes->Treat Substrate Add Coelenterazine h (Luciferase Substrate) Treat->Substrate Read Measure Emission 480nm (Donor) & 530nm (Acceptor) Substrate->Read Calc Calculate BRET Ratio (530nm / 480nm) Read->Calc

Figure 2: BRET Assay Workflow. If this compound recruits arrestin, the proximity of hMOR-RLuc8 and Arrestin-YFP allows energy transfer. A lack of signal confirms bias.

Critical Success Factor: You must express the data as a Bias Factor using the operational model of agonism (Black & Leff), quantifying the


 between the cAMP and Arrestin pathways.

Part 4: In Vivo Translation (The Respiratory Ceiling)

The "Holy Grail" of opioid development is the separation of the analgesic dose (


) from the respiratory lethal dose (

).
Comparative Safety Experiment

Method: Whole-body Plethysmography (WBP) in conscious mice.

  • Groups: Vehicle, Morphine (10, 30, 100 mg/kg), this compound (10, 50, 100 mg/kg).

  • Measurement: Minute Volume (MV) and Respiratory Frequency (

    
    ).
    
  • Expected Outcome:

    • Morphine: Shows linear, dose-dependent suppression of MV.[4] At 100 mg/kg, significant mortality or near-apnea is observed.

    • This compound: Shows a "Ceiling Effect."[4][5][6][7] Respiratory depression may occur at 10-20 mg/kg but does not deepen significantly at 50 or 100 mg/kg.

    • Note: This ceiling effect is attributed to the saturation of the metabolic conversion of this compound to 7-OH-Mitragynine.

Part 5: The Metabolite Confounder (7-OH-Mitragynine)

Researchers must account for 7-hydroxythis compound.[8][9][10] While this compound is the abundant alkaloid (~66%), 7-OH-MG is a minor constituent (<2%) but is formed in vivo via CYP3A4.

  • The Risk: 7-OH-MG is more potent and has a narrower safety window than this compound.

  • The Safety Valve: The conversion of this compound

    
     7-OH-Mitragynine is rate-limited by hepatic enzymes. This prevents plasma concentrations of the potent 7-OH metabolite from reaching lethal levels, even when high doses of parent this compound are ingested.
    
  • Validation Step: When running in vivo assays, always collect plasma to quantify the [this compound] : [7-OH-MG] ratio. If you administer pure 7-OH-MG directly, the safety margin disappears.

References

  • Kruegel, A. C., et al. (2016). Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators. Journal of the American Chemical Society. [Link]

  • Váradi, A., et al. (2016). This compound/Corynantheidine Pseudoindoxyls as Opioid Analgesics with Mu Agonism and Delta Antagonism, which do not Recruit

    
    -Arrestin-2.[3][11][12] Journal of Medicinal Chemistry. [Link]
    
  • Hill, R., et al. (2022). The respiratory depressant effects of this compound are limited by its conversion to 7-OH this compound.[6] British Journal of Pharmacology. [Link]

  • Obeng, S., et al. (2020). Pharmacological Comparison of this compound and 7-Hydroxythis compound: In Vitro Affinity and Efficacy for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Opioid Receptor and Opioid-Like Behavioral Effects in Rats. Journal of Pharmacology and Experimental Therapeutics. [Link]
    
  • Hassan, R., et al. (2020). Pharmacokinetics of this compound and its Metabolites. Frontiers in Pharmacology. [Link]

Sources

Comparative analysis of Mitragynine's effects in different rodent strains.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Mitragynine (MTG) pharmacokinetics (PK) and pharmacodynamics (PD) across primary rodent models. For drug development professionals, selecting the correct strain is not merely a logistical choice but a determinant of translational validity.

Key Insight: The analgesic efficacy of this compound is heavily dependent on its hepatic conversion to the active metabolite 7-hydroxythis compound (7-HMG) .

  • Rats (Sprague-Dawley): Exhibit robust CYP-mediated conversion, making them the superior model for studying the metabolite-driven opioid effects.

  • Mice (C57BL/6): Recent data suggests 7-HMG formation may not drive antinociception in mice to the same extent, making them better suited for studying the adrenergic/serotonergic mechanisms of the parent compound.

Mechanistic Foundation: The CYP-Mediated Activation Pathway

To interpret strain differences, one must understand the metabolic bottleneck. This compound itself is a partial agonist at the Mu-Opioid Receptor (MOR) with low intrinsic efficacy. Its metabolite, 7-HMG, is a potent full agonist.

Metabolic Pathway Diagram

The following diagram illustrates the critical bioactivation pathway dependent on hepatic CYP enzymes (primarily CYP3A isoforms in rodents).

Mitragynine_Metabolism MTG This compound (Parent) Liver Hepatic Microsomes (CYP3A / CYP2D) MTG->Liver Oral/IP Absorption MOR Mu-Opioid Receptor (Brain) MTG->MOR Low Efficacy Binding HMG 7-Hydroxythis compound (Active Metabolite) Liver->HMG Bioactivation HMG->MOR High Efficacy Binding Analgesia Antinociception (Response) MOR->Analgesia G-Protein Signaling

Figure 1: Hepatic bioactivation of this compound. The conversion to 7-HMG is the rate-limiting step for opioid-like efficacy.

Comparative Pharmacokinetics (PK)

The choice between Rat and Mouse models fundamentally alters the PK profile. Data below synthesizes findings from key studies (e.g., Berthold et al., Kamble et al.).

Rat vs. Mouse PK Parameters

Table 1: Comparative PK of this compound (Oral Administration)

ParameterSprague-Dawley RatC57BL/6 MouseImplications for Study Design

1.0 – 1.3 h0.5 – 1.0 hMice require earlier sampling points for

capture.

(Half-life)
~43 h (Single Dose)~3 – 4 hRats are essential for chronic dosing/accumulation studies.
Metabolite Ratio (7-HMG:MTG) High (0.20 – 0.[1]31)Low (< 0.10)Rats generate more active metabolite, mimicking human CYP3A4 activity more closely.
Brain Penetration ModerateHigh (Parent) / Low (Metabolite)In mice, brain 7-HMG levels may be insufficient to explain analgesia.[2]
Sex as a Biological Variable (SABV)

Critical Alert: Recent studies in Sprague-Dawley rats indicate profound sex differences.

  • Females: Significantly higher AUC and

    
     than males.[3]
    
  • Mechanism: Lower hepatic intrinsic clearance (

    
    ) in females.[3]
    
  • Recommendation: Drug development protocols must stratify data by sex; pooling data will mask toxicity signals in females.

Comparative Pharmacodynamics (PD)

Behavioral Assays: Efficacy Thresholds

Table 2: Antinociceptive Potency (Hot Plate / Tail Flick)

StrainED50 (this compound)ED50 (Morphine Reference)Mechanistic Dominance
Rat (SD) ~15 – 30 mg/kg (i.p.)~5 mg/kgOpioid Dominant: Driven largely by 7-HMG formation.
Mouse (C57BL/6) > 50 mg/kg (i.p.)~3 – 5 mg/kgMixed/Adrenergic: 7-HMG contribution is negligible; requires non-opioid pathways.
Mouse (Swiss) Variable (High Noise)~5 mg/kgHigh Variability: Outbred nature obscures the partial agonist effect of MTG.
Receptor Signaling Bias
  • This compound: G-protein biased agonist (Does not recruit Beta-arrestin 2).[1]

  • Morphine: Full agonist (Recruits Beta-arrestin 2

    
     Respiratory depression).
    
  • Experimental Note: When comparing strains, respiratory safety margins are wider in MTG-treated animals compared to morphine, regardless of strain.

Recommended Experimental Protocols

To ensure reproducibility, the following workflows are validated for this compound assessment.

Protocol A: Pharmacokinetic Profiling (Rat)

Objective: Determine the conversion rate of MTG to 7-HMG.

  • Subject Selection: Male Sprague-Dawley rats (250–300g), double-cannulated (jugular vein).

  • Acclimation: 7 days standard housing; 12h fasted prior to dosing.

  • Dosing:

    • Vehicle: 1:1:18 (Ethanol : Emulphor : Saline) or 0.5% CMC.

    • Dose: 20 mg/kg (Oral Gavage).

  • Sampling:

    • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48h.

    • Volume: 0.2 mL blood

      
       EDTA tubes 
      
      
      
      Centrifuge (2000g, 10 min).
  • Analysis (LC-MS/MS):

    • Target Analytes: this compound, 7-Hydroxythis compound.[2][1][3][4][5][6][7]

    • Internal Standard: this compound-d3.

Protocol B: Antinociception Workflow

This workflow minimizes stress-induced analgesia artifacts.

Experimental_Workflow Start Acclimation (3 Days Handling) Baseline Baseline Latency (Tail Flick/Hot Plate) Start->Baseline Random Randomization (Treatment vs Vehicle) Baseline->Random Dose Administer MTG (i.p. or p.o.) Random->Dose Test Measure Latency (15, 30, 60, 120 min) Dose->Test Cutoff Cutoff Enforcement (Prevent Tissue Damage) Test->Cutoff If > Cutoff

Figure 2: Standardized behavioral workflow for assessing antinociception.

Conclusion and Selection Guide

  • Choose Sprague-Dawley Rats if: Your study focuses on the metabolic activation of Kratom alkaloids, chronic toxicity, or the specific opioid effects of 7-HMG.

  • Choose C57BL/6 Mice if: You are investigating the non-opioid (adrenergic/serotonergic) mechanisms of this compound or require specific transgenic knockouts (e.g., Mu-KO mice).

  • Avoid Swiss Webster Mice: Unless conducting broad screening where high variability is acceptable.

References

  • Kruegel, A. C., et al. (2016).[7] Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators. Journal of the American Chemical Society. Link

  • Berthold, E. C., et al. (2022).[7][8] The Lack of Contribution of 7-Hydroxythis compound to the Antinociceptive Effects of this compound in Mice: A Pharmacokinetic and Pharmacodynamic Study. Drug Metabolism and Disposition. Link

  • Kamble, S. H., et al. (2019).[7] Metabolism of this compound, the Main Alkaloid of Kratom, in Rats and Humans.[3][5][7][8][9] Journal of Pharmacology and Experimental Therapeutics. Link

  • Avery, B. A., et al. (2019).[8] Comparative Pharmacokinetics of this compound after Oral Administration of Mitragyna speciosa (Kratom) Leaf Extracts in Rats.[4][8][9] Planta Medica. Link

  • Matsumoto, K., et al. (2004).[7][8] Antinociceptive effect of 7-hydroxythis compound in mice: Discovery of an orally active opioid analgesic from the Thai medicinal herb Mitragyna speciosa.[6] Life Sciences.[6] Link

Sources

Cross-Validation of Analytical Methodologies for Mitragynine Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The quantification of Mitragynine, the primary indole alkaloid in Mitragyna speciosa (Kratom), presents a unique analytical challenge due to the structural complexity of the alkaloid profile and the susceptibility of these compounds to degradation. With the regulatory landscape shifting toward stricter compliance (e.g., AOAC SMPR 2015.008), relying on a single analytical technique without cross-validation is a scientific risk.[1]

This guide provides a technical comparison of the three dominant methodologies: HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection), LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), and GC-MS (Gas Chromatography-Mass Spectrometry).[1]

Core Thesis: While LC-MS/MS offers superior sensitivity for biological matrices, HPLC-DAD remains the robust "Gold Standard" for routine Quality Control (QC) of raw plant material due to its cost-efficiency and lower susceptibility to matrix effects.[1] GC-MS, conversely, poses significant risks of thermal artifact formation and should be restricted to qualitative screening.[1]

The Foundation: Sample Preparation & Extraction[2][3]

Before instrumental analysis, the integrity of the sample must be preserved.[1] this compound is an indole alkaloid with a methyl ester group, making it susceptible to hydrolysis in strongly acidic or basic environments and oxidation over time.[1]

Optimized Extraction Protocol (Solid-Liquid Extraction)

Rationale: Methanol is preferred over acetonitrile for extraction efficiency due to better penetration of the waxy leaf matrix. Ultrasound-Assisted Extraction (UAE) significantly improves yield compared to maceration.[1]

  • Comminution: Cryogenically grind dried leaves to a fine powder (Mesh 60) to minimize heat generation.

  • Solvent Addition: Add Methanol:Water (80:20 v/v) adjusted to pH 6.0 with Ammonium Acetate.

    • Note: Avoid strong acids (pH < 4) during extraction to prevent acid-catalyzed hydrolysis.[1]

  • Sonication: Sonicate for 30 minutes at controlled temperature (< 40°C).

  • Clarification: Centrifuge at 4000 RPM for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Method A: HPLC-DAD (The QC Workhorse)[1]

Best For: Raw material grading, finished product QC, high-concentration samples (>10 µg/mL).[1]

Technical Rationale

HPLC-DAD is the industry standard for quantifying this compound because it allows for the visual confirmation of peak purity using UV spectral matching. Unlike MS, UV detection is less prone to ion suppression caused by the complex phytochemical matrix of Kratom (chlorophyll, tannins).[1]

Validated Protocol Parameters
ParameterSpecification
Column C18 Fused-Core (e.g., Kinetex EVO C18), 100 x 2.1 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.[1]5) or 0.1% Formic Acid (pH 3.[1]0)
Mobile Phase B Acetonitrile (LC Grade)
Flow Rate 0.4 - 0.6 mL/min
Detection UV @ 225 nm (Quantification), 254 nm (Identification)
Linearity 1.0 – 500 µg/mL (

)

Critical Insight: Alkaloids often tail under acidic conditions due to interaction with residual silanols on the column. Using a high pH (9.[1]5) buffer with a specialized high-pH stable C18 column deprotonates the alkaloids, resulting in sharper peaks and better resolution from diastereomers like Speciociliatine.[1]

Method B: LC-MS/MS (The Bio-Analytical Standard)[1]

Best For: Pharmacokinetic (PK) studies, plasma/urine analysis, trace detection (< 10 ng/mL).[1]

Technical Rationale

When sensitivity is paramount, LC-MS/MS is required.[1] The Triple Quadrupole (QqQ) allows for Multiple Reaction Monitoring (MRM), isolating the precursor ion and specific fragments.[1] However, "matrix effects" (ion suppression/enhancement) must be monitored using deuterated internal standards (this compound-D3).[1]

Validated Protocol Parameters
ParameterSpecification
Ionization ESI Positive Mode (Electrospray Ionization)
Precursor Ion m/z 399.2

Quantifier Ion m/z 174.1 (Indole moiety fragment)
Qualifier Ion m/z 238.1
Internal Std This compound-D3
LOD/LOQ ~0.5 ng/mL / 1.5 ng/mL

Critical Insight: While highly sensitive, LC-MS/MS can yield "false highs" if isobaric diastereomers (Speciogynine, Speciociliatine) are not chromatographically resolved, as they share the same parent mass (m/z 399.2).[1]

Method C: GC-MS (The Cautionary Outlier)[1]

Best For: Qualitative forensic screening (Library matching).[1] NOT Recommended For: Accurate quantification of this compound/7-OH-Mitragynine.[1]

Technical Rationale & Risk Analysis

Gas Chromatography requires volatilization of the sample at high temperatures (250°C+). This compound is thermally unstable.[1][2][3]

  • Thermal Degradation: High injector port temperatures can cause the oxidation of this compound into 7-Hydroxythis compound (an artifact), leading to artificially high results for the more potent opioid agonist.

  • Column Bleed: High temperatures required to elute these heavy alkaloids shorten column life.[1]

Guidance: If GC-MS must be used, derivatization (silylation) is required to improve thermal stability, but this adds complexity and error sources.[1]

Cross-Validation: Analytical Decision Matrix

To ensure data integrity, laboratories should cross-validate methods.[1] A Bland-Altman analysis is recommended when bridging HPLC and LC-MS data.[1]

Comparative Performance Table
FeatureHPLC-DADLC-MS/MSGC-MS
Sensitivity Moderate (µg/mL)High (ng/mL)Moderate
Selectivity Good (UV Spectra)Excellent (Mass/Charge)Good (EI Spectra)
Thermal Risk Low (Ambient/40°C)Low (Ambient/40°C)High (250°C+)
Matrix Effects LowHigh (Ion Suppression)Moderate
Cost $

$

Visualizations

Diagram 1: Analytical Workflow Decision Tree

This diagram guides the researcher in selecting the appropriate instrument based on sample type and data requirements.

AnalyticalDecisionTree Start Sample Type Analysis MatrixCheck Is the Matrix Complex? (Plasma, Urine, Trace Extract) Start->MatrixCheck VolatileCheck Is Thermal Stability Confirmed? Start->VolatileCheck Forensic Screen ConcCheck Target Concentration? MatrixCheck->ConcCheck No (Plant Material) LCMS METHOD B: LC-MS/MS (High Sensitivity, MRM) MatrixCheck->LCMS Yes (Biological) HighConc High (>1 µg/mL) Raw Leaf / Extract ConcCheck->HighConc LowConc Trace (<1 µg/mL) Bio-fluids ConcCheck->LowConc HPLC METHOD A: HPLC-DAD (Robust, Low Cost) HighConc->HPLC LowConc->LCMS GCMS METHOD C: GC-MS (Qualitative Only) VolatileCheck->GCMS Yes (Derivatized) Warn RISK: Thermal Degradation to 7-OH-Mitragynine VolatileCheck->Warn No (Direct Inject) Warn->GCMS

Caption: Decision matrix for selecting the optimal analytical technique based on sample matrix and sensitivity requirements.

Diagram 2: LC-MS/MS Fragmentation Logic (this compound)

A visualization of the MRM transition logic used for specific detection.

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 399.2 Collision Collision Cell (CID Energy) Parent->Collision Frag1 Quantifier Ion m/z 174.1 (Indole Moiety) Collision->Frag1 Primary Transition Frag2 Qualifier Ion m/z 238.1 (Methoxy-acrylate) Collision->Frag2 Confirmation Noise Isobaric Interference (Speciogynine) Noise->Parent Same Mass

Caption: LC-MS/MS Multiple Reaction Monitoring (MRM) pathway for specific this compound detection.

References

  • AOAC International. (2015).[1][4] AOAC SMPR 2015.008: Standard Method Performance Requirements for this compound in Kratom.[1] AOAC.[1][4] Link

  • Mudge, E. M., & Brown, P. N. (2017).[1][5] Determination of this compound in Mitragyna speciosa Raw Materials and Finished Products by Liquid Chromatography with UV Detection: Single-Laboratory Validation. Journal of AOAC International, 100(1), 18–24.[1] Link

  • Kikura-Hanajiri, R., et al. (2009).[1][5][4] Simultaneous analysis of this compound, 7-hydroxythis compound, and other alkaloids in the psychotropic plant “kratom” (Mitragyna speciosa) by LC-ESI-MS.[1][6][2][3] Forensic Toxicology, 27, 67–74.[1][6][4] Link[1]

  • Basiliere, S., & Kerrigan, S. (2020).[1][7] Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology, 44(4), 314–324.[1] Link

  • Parthasarathy, S., et al. (2013).[1][5][4][8] A simple HPLC–DAD method for the detection and quantification of psychotropic this compound in Mitragyna speciosa (ketum) and its products for the application in forensic investigation.[6] Forensic Science International, 226(1-3), 183-187.[1][4] Link

Sources

Comparative Guide: G Protein Bias Assessment of Mitragynine vs. Classical Opioids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological profile of Mitragynine (the primary alkaloid of Mitragyna speciosa) relative to classical opioid agonists like Morphine and DAMGO. The central focus is Functional Selectivity (Biased Agonism) at the Mu Opioid Receptor (MOR).

Current pharmacological consensus indicates that this compound acts as a G-protein biased partial agonist . Unlike classical opioids that recruit both G-protein and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-arrestin pathways, this compound preferentially activates G-protein signaling while evading 

-arrestin recruitment.[1][2][3] This bifurcation is critical for drug development, as

-arrestin signaling is mechanistically linked to respiratory depression and tolerance, whereas G-protein signaling drives analgesia.

Part 1: Mechanistic Framework of Functional Selectivity

To assess bias, one must understand the divergence in G-Protein Coupled Receptor (GPCR) signaling.[4][5] Upon ligand binding, the MOR undergoes conformational changes that can stabilize distinct signaling states.[4][5]

  • Canonical Pathway (Analgesia): Activation of heterotrimeric

    
     proteins leads to the inhibition of adenylyl cyclase, reduction of cAMP, and modulation of ion channels (e.g., GIRK activation).
    
  • Arrestin Pathway (Side Effects): Phosphorylation of the receptor C-terminus recruits

    
    -arrestin 2, leading to receptor desensitization, internalization, and distinct downstream signaling cascades associated with respiratory depression.
    
Diagram 1: Biased Signaling Pathways at the Mu Opioid Receptor

The following diagram illustrates the divergent signaling between Morphine (Balanced Agonist) and this compound (Biased Agonist).

G cluster_ligands Ligand Input cluster_effectors cluster_outcomes Morphine Morphine (Balanced Agonist) MOR Mu Opioid Receptor (MOR) Morphine->MOR Arrestin Beta-Arrestin 2 Recruitment Morphine->Arrestin High Efficacy This compound This compound (Biased Agonist) This compound->MOR This compound->Arrestin Negligible/Null G_Protein Gi/o Protein Activation MOR->G_Protein Strong Activation MOR->Arrestin Recruitment Analgesia Analgesia (Pain Relief) G_Protein->Analgesia RespDep Respiratory Depression Arrestin->RespDep

Caption: this compound activates Gi/o signaling (Analgesia) but fails to recruit Beta-Arrestin (Resp.[1][6][2][3][7][8] Depression).

Part 2: Comparative Pharmacodynamics

The following data synthesizes key findings from seminal studies (e.g., Kruegel et al., 2016; Váradi et al., 2016) comparing this compound to Morphine and the synthetic reference peptide DAMGO.

Table 1: Receptor Binding and Functional Efficacy
CompoundAffinity (

nM)
G-Protein Efficacy (

%)
Potency (

nM)

-Arrestin Recruitment (

%)
Bias Factor
DAMGO ~1.0100% (Ref)~5.0100% (Ref)1.0 (Unbiased)
Morphine ~1-3~85-95%~10~80-90%~0.8 (Balanced)
This compound ~20034-60% ~200< 5% (Null) >> 10 (G-Biased)

Key Interpretation:

  • Partial Agonism: this compound has a lower

    
     for G-protein activation compared to DAMGO, defining it as a partial agonist.
    
  • Null Arrestin Activity: Crucially, even at saturating concentrations, this compound recruits almost no

    
    -arrestin. This is not just low potency; it is a lack of intrinsic efficacy for this pathway.
    

Part 3: Experimental Protocols for Bias Assessment

To replicate these findings, researchers must employ orthogonal assays that measure the two distinct pathways.

G-Protein Pathway: cAMP Inhibition Assay

Objective: Measure the agonist's ability to inhibit forskolin-stimulated cAMP production (a


-mediated effect).
  • Cell Line: CHO-K1 or HEK293 stably expressing human MOR.

  • Sensor: GloSensor™ (Promega) or TR-FRET (Lance Ultra).

  • Protocol Steps:

    • Seeding: Plate cells in 384-well white plates (24h prior).

    • Starvation: Replace media with serum-free buffer to reduce basal noise.

    • Stimulation: Add Forskolin (to raise cAMP) + Test Compound (this compound/Morphine) simultaneously.

    • Incubation: 15–30 minutes at 37°C.

    • Detection: Add lysis/detection reagent and read luminescence/fluorescence.

    • Normalization: Normalize data to DAMGO (100%) and Vehicle (0%).

-Arrestin Pathway: Enzyme Complementation (PathHunter)

Objective: Quantify the physical recruitment of


-arrestin 2 to the MOR.
  • System: PathHunter® (Eurofins/DiscoverX). Uses

    
    -galactosidase ( 
    
    
    
    -gal) enzyme complementation. The receptor is tagged with a ProLink™ (PK) fragment; Arrestin is tagged with an Enzyme Acceptor (EA).
  • Protocol Steps:

    • Seeding: Plate PathHunter MOR cells.

    • Agonist Addition: Add serial dilutions of this compound or Morphine.

    • Incubation: 90 minutes at 37°C (Arrestin recruitment is slower than G-protein signaling).

    • Detection: Add chemiluminescent substrate. Interaction of Arrestin-EA and Receptor-PK restores

      
      -gal activity, generating light.
      
    • Readout: Luminometer.

Diagram 2: Comparative Assay Workflow

Workflow cluster_cAMP G-Protein Assay (cAMP) cluster_Arr Beta-Arrestin Assay Start Transfected Cells (hMOR) Step1_G Add Forskolin + Agonist Start->Step1_G Step1_A Add Agonist (No Forskolin) Start->Step1_A Step2_G Incubate 15-30 min Step1_G->Step2_G Read_G Read cAMP Inhibition Step2_G->Read_G Analysis Calculate Bias (Operational Model) Read_G->Analysis Step2_A Incubate 90 min Step1_A->Step2_A Read_A Read Enzyme Complementation Step2_A->Read_A Read_A->Analysis

Caption: Parallel workflows are required to generate the paired Emax/EC50 data needed for bias calculation.

Part 4: Quantifying Bias (The Operational Model)[9][10]

Merely observing "low arrestin recruitment" is insufficient. Bias must be quantified to distinguish it from low intrinsic efficacy. The standard method is the Operational Model of Agonism (Black & Leff) , specifically the transduction coefficient method (


).
The Calculation

For each pathway (G-protein vs. Arrestin), calculate the Transduction Coefficient:



Step 1: Normalize to Reference (DAMGO) Calculate the relative effectiveness (


) for the test ligand compared to the reference:


Step 2: Calculate Bias Factor (


) 
Compare the normalized effectiveness across the two pathways:


  • Result > 0: G-protein Bias.[1][6][2][3][8][9]

  • Result < 0:

    
    -arrestin Bias.
    
  • Result = 0: Unbiased (Balanced).

Application to this compound: Because this compound often shows no quantifiable response in the arrestin assay (flat line), a numerical bias factor is often theoretically infinite or calculated using a "dummy" low efficacy value, confirming extreme G-protein bias.

Part 5: Clinical Implications & Safety

The scientific value of this compound's bias lies in the "Ceiling Effect" on respiratory depression.

  • Respiratory Safety: Unlike Morphine, which causes dose-dependent respiratory suppression (mediated largely by

    
    -arrestin 2 signaling in the brainstem), this compound exhibits a ceiling effect. Increasing the dose does not proportionally increase respiratory depression.
    
  • Metabolic Caveat: this compound is metabolized by CYP3A4 into 7-hydroxythis compound (7-HMG) .

    • 7-HMG is more potent and has a higher efficacy (

      
      ) than this compound.
      
    • While 7-HMG is also G-biased, its higher potency means that at high concentrations, it can induce respiratory issues, though still generally less than Morphine.

    • Note: Pure this compound (without conversion) acts as a competitive antagonist at the receptor against full agonists, potentially protecting against overdose.

References

  • Kruegel, A. C., et al. (2016). Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators. Journal of the American Chemical Society, 138(21), 6754–6764.

  • Váradi, A., et al. (2016). this compound/Corynantheidine Pseudoindoxyls as Opioid Analgesics with Mu Agonism and Delta Antagonism, which Do Not Recruit β-Arrestin-2. Journal of Medicinal Chemistry, 59(18), 8381–8397.

  • Kenakin, T., et al. (2012). A simple method for quantifying functional selectivity and agonist bias. ACS Chemical Neuroscience, 3(3), 193–203.

  • Gillick, C., et al. (2020). The respiratory depressant effects of this compound are limited by its conversion to 7-OH this compound. British Journal of Pharmacology, 177(17).

Sources

Comparative analysis of the reinforcing properties of Mitragynine and its metabolites.

[1][2][3][4][5]

Executive Summary This guide presents a technical evaluation of the reinforcing efficacy of this compound (MG) and its primary active metabolite, 7-Hydroxythis compound (7-HMG). While Mitragyna speciosa (Kratom) is often categorized monolithically, pharmacological dissection reveals a critical divergence: This compound functions primarily as a low-efficacy partial agonist or antagonist at the Mu-opioid receptor (MOR) with negligible abuse potential in isolation, whereas 7-Hydroxythis compound exhibits robust MOR agonism and reinforcing properties comparable to morphine.

For drug development professionals, this distinction is pivotal. The therapeutic window of MG as an anti-addiction agent relies on its ability to occupy the MOR without triggering β-arrestin-2 recruitment or significant reward signaling, while the presence of 7-HMG—either as a contaminant or a metabolic product—introduces abuse liability.

Pharmacological Profile & Mechanism of Action[6]

The reinforcing disparity between MG and 7-HMG is rooted in their receptor binding kinetics and metabolic interplay.

Receptor Binding Affinity (Ki) and Efficacy

7-HMG displays significantly higher affinity and efficacy at the MOR compared to MG. The following table summarizes consensus data from competitive radioligand binding assays.

CompoundTarget ReceptorBinding Affinity (

)
Functional Efficacy (

)
Signaling Bias
This compound (MG) Mu-Opioid (MOR)161 – 709 nM< 10% (Antagonist/Partial)G-protein biased
Kappa-Opioid (KOR)~1700 nMAntagonistN/A
Delta-Opioid (DOR)~6800 nMAntagonistN/A
7-Hydroxythis compound Mu-Opioid (MOR)7.2 – 40 nM~41 – 47% (Partial Agonist)G-protein biased
Kappa-Opioid (KOR)~220 nMAntagonistN/A
Morphine (Reference) Mu-Opioid (MOR)~1 – 4 nM> 80% (Full Agonist)Balanced (recruits

-arrestin)

Data synthesized from Hemby et al. (2018), Kruegel et al. (2016), and Yue et al. (2018).

The Metabolic "Trojan Horse" Mechanism

A critical finding in recent pharmacokinetic studies is that MG does not effectively cross the Blood-Brain Barrier (BBB) to activate MORs directly in a way that causes reward. Instead, hepatic CYP3A4 converts MG into the more potent 7-HMG.

  • Oral Administration: High first-pass metabolism converts a fraction of MG to 7-HMG, which then penetrates the CNS, potentially causing analgesia and mild reinforcement.

  • Intravenous (IV) Administration: Bypasses first-pass metabolism. Without the rapid conversion to 7-HMG, MG acts largely as a MOR antagonist, blocking the effects of other opioids without producing reward itself.

MetabolicPathwayMGThis compound (MG)(Low MOR Efficacy)CYPCYP3A4 Enzyme(Hepatic)MG->CYPOxidationMORMu-Opioid Receptor(CNS)MG->MORDirect Binding(Low Potency)HMG7-Hydroxythis compound(High MOR Affinity)CYP->HMGConversionHMG->MORAgonist Binding(High Potency)RewardReinforcement /AnalgesiaMOR->RewardG-Protein SignalingBlockCompetitiveAntagonismMOR->BlockIf 7-HMG low

Figure 1: The metabolic activation pathway of this compound. MG relies on CYP3A4-mediated conversion to 7-HMG to exert significant opioid-like reinforcing effects.

Behavioral Reinforcement Assays: The Evidence

The gold standard for assessing abuse liability is the Intravenous Self-Administration (IVSA) paradigm.

Intravenous Self-Administration (IVSA)[4]
  • This compound: In studies by Hemby et al. (2018) and Yue et al. (2018), rats trained to self-administer methamphetamine or morphine did not maintain responding when substituted with MG. In fact, MG pretreatment significantly reduced heroin self-administration, suggesting therapeutic potential for Opioid Use Disorder (OUD).

  • 7-Hydroxythis compound: Conversely, 7-HMG readily substituted for morphine in dependent animals. Rats exhibited dose-dependent self-administration, confirming its high abuse liability profile similar to classical opioids.

Conditioned Place Preference (CPP)[7]
  • This compound: Results are mixed.[1][2][3][4][5][6][7][8] Some high-dose oral studies show weak CPP, likely due to metabolic conversion to 7-HMG. However, when administered IV or with CYP inhibitors, CPP is often absent.

  • 7-Hydroxythis compound: Consistently induces robust CPP at low doses (e.g., 2 mg/kg), indicative of strong rewarding properties.

Experimental Protocols

To validate these findings in a drug development setting, the following self-validating protocols are recommended.

Protocol A: Intravenous Self-Administration (IVSA) Assessment

Objective: Determine if the test compound (MG or 7-HMG) maintains operant responding in rats.

Prerequisites:

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Equipment: Operant conditioning chambers with active/inactive levers, infusion pumps.

Workflow:

  • Catheterization: Implant indwelling catheter into the right jugular vein.

    • Validation: Daily flush with heparinized saline; patency check with methohexital (rapid anesthesia confirms patency) weekly.

  • Acquisition Phase (Training):

    • Train rats to self-administer a known reinforcer (e.g., Morphine 0.5 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule.

    • Criterion: >85% active lever preference and stable intake (<15% variance) for 3 consecutive days.

  • Substitution Phase (The Test):

    • Replace Morphine with Test Compound (MG: 0.1–3.2 mg/kg/inf or 7-HMG: 0.01–0.1 mg/kg/inf).

    • Run sessions for 5-7 days per dose.

    • Control: Saline substitution (negative control) to establish extinction baseline.

  • Data Analysis:

    • Compare infusion rates of Test Compound vs. Saline.

    • Result Interpretation: If responding > Saline and ≈ Morphine, the compound is reinforcing.

IVSA_WorkflowStartSubject Selection(Sprague-Dawley Rats)SurgeryJugular CatheterizationStart->SurgeryRecoveryRecovery (7 Days)Daily FlushingSurgery->RecoveryTrainingAcquisition Phase(Morphine FR1)Recovery->TrainingCheckPatency Check(Methohexital)Training->CheckCheck->TrainingFailSubstSubstitution Phase(Replace Morphine with MG or 7-HMG)Check->SubstPassAnalysisCompare Active Lever Pressesvs. Saline BaselineSubst->Analysis

Figure 2: Workflow for Intravenous Self-Administration (IVSA) to assess reinforcing efficacy.

Protocol B: CYP3A4 Metabolic Conversion Assay

Objective: Quantify the rate of conversion from MG to 7-HMG to predict in vivo abuse liability of oral formulations.

Methodology:

  • Incubation: Incubate this compound (1 µM) with human liver microsomes (HLM) or recombinant CYP3A4 supersomes.

  • Cofactors: Initiate reaction with NADPH generating system.

  • Timepoints: Quench reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Quantification: Analyze supernatant via LC-MS/MS. Monitor transition m/z 399.2 → 174.1 (MG) and m/z 415.2 → 190.1 (7-HMG).

  • Calculation: Determine intrinsic clearance (

    
    ) and conversion ratio.
    

Discussion & Implications

For Drug Development:

  • Purification is Critical: Investigational products utilizing this compound must be rigorously purified to remove 7-HMG. Even trace amounts of 7-HMG can skew abuse liability data.

  • Route Matters: Oral efficacy data of MG cannot be extrapolated to IV formulations due to the bypass of hepatic activation.

  • Therapeutic Potential: this compound's ability to block morphine self-administration without being self-administered itself (Hemby et al., 2018) positions it as a promising non-addictive maintenance therapy, provided CYP3A4 metabolism is controlled or accounted for.

Conclusion: this compound and 7-Hydroxythis compound are pharmacologically distinct entities.[1][3][6][9][10] MG is a non-reinforcing, potential anti-addiction agent, while 7-HMG is a potent, reinforcing opioid agonist.[11] The "kratom" effect is a composite of this dynamic metabolic relationship.

References

  • Hemby, S. E., McIntosh, S., Leon, F., Cutler, S. J., & McCurdy, C. R. (2018). Abuse liability and therapeutic potential of the Mitragyna speciosa (kratom) alkaloids this compound and 7-hydroxythis compound.[11][4] Addiction Biology, 24(5), 874–885.[11] Link

  • Yue, K., Kopajtic, T. A., & Katz, J. L. (2018). Abuse liability of this compound assessed with a self-administration procedure in rats.[3][4][7][9] Psychopharmacology, 235(10), 2823–2829.[3][4] Link

  • Kruegel, A. C., et al. (2016). Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: this compound as an Atypical Molecular Framework for Opioid Receptor Modulators. Journal of the American Chemical Society, 138(21), 6754–6764. Link

  • Kruegel, A. C., et al. (2019). 7-Hydroxythis compound Is an Active Metabolite of this compound and a Key Mediator of Its Analgesic Effects.[3][12] ACS Central Science, 5(6), 992–1001. Link

  • Matsumoto, K., et al. (2008). Antinociceptive effect of 7-hydroxythis compound in mice: Discovery of an orally active opioid analgesic from the Thai medicinal herb Mitragyna speciosa. Life Sciences, 74(17), 2143–2155. Link

A Researcher's Guide to Validating the Role of Adrenergic Receptors in Mitragynine's Pharmacological Effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the contribution of adrenergic receptors to the complex pharmacology of Mitragynine, the primary psychoactive alkaloid from the plant Mitragyna speciosa (kratom). Moving beyond its well-documented interaction with opioid receptors, this document delineates a multi-tiered experimental approach, from in vitro receptor engagement to in vivo behavioral outcomes, to elucidate the adrenergic component of this compound's mechanism of action.

Introduction: The Expanding Pharmacology of this compound

This compound is an indole alkaloid recognized for producing opioid-like analgesic and euphoric effects at higher doses, while having stimulant-like properties at lower doses.[1][2] While its activity as a partial agonist at µ-opioid receptors is a primary driver of its effects, a growing body of evidence indicates a more complex pharmacological profile.[2][3] Notably, this compound interacts with several other central nervous system targets, including adrenergic receptors.[1][4]

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, responding to catecholamines like norepinephrine and epinephrine.[5][6] They are broadly classified into α (alpha) and β (beta) subtypes, each with distinct signaling pathways and physiological roles. The α2-adrenergic receptors, in particular, are implicated in analgesia, sedation, and the modulation of neurotransmitter release, making them a compelling target for investigation in the context of this compound's effects.[7][8] Preclinical data suggest that this compound's antinociceptive effects are attenuated by α2-adrenergic receptor antagonists, pointing to a direct or indirect functional interaction.[4][9]

This guide presents a logical, evidence-based workflow to systematically validate this interaction, providing the experimental detail necessary for rigorous scientific inquiry.

The Experimental Validation Workflow: A Tiered Approach

To build a robust case for the involvement of adrenergic receptors in this compound's effects, a progressive, multi-stage validation process is essential. This approach begins with direct receptor interaction studies in vitro and culminates in functional and behavioral validation in vivo.

G cluster_0 Tier 1: In Vitro Validation cluster_1 Tier 2: In Vivo Validation cluster_2 Tier 3: Data Synthesis Binding Receptor Binding Assays (Affinity - Ki) Functional Functional Assays (Efficacy - EC50, Emax) Binding->Functional Confirm Functional Activity Antinociception Antinociception Models (Hot Plate, Tail-Flick) Functional->Antinociception Translate to Physiological Effect Behavior Other Behavioral Assays (Locomotion, Drug Discrimination) Antinociception->Behavior Broader CNS Effects Synthesis Integrative Analysis (Mechanism Confirmation) Behavior->Synthesis

Caption: A tiered workflow for validating this compound's adrenergic activity.

Tier 1: In Vitro Characterization of Adrenergic Receptor Interaction

The foundational step is to determine if this compound directly binds to and activates adrenergic receptors. This is achieved through receptor binding and functional assays using cell lines recombinantly expressing specific human adrenergic receptor subtypes (e.g., α2A, α2B, α1A).

Radioligand Competition Binding Assays: Quantifying Affinity

The primary objective here is to determine the binding affinity (Ki) of this compound for the receptor of interest. This is accomplished by measuring how effectively this compound competes with a high-affinity radiolabeled ligand known to bind to the receptor.

Experimental Protocol: α2-Adrenergic Receptor Competition Binding

  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line (e.g., HEK293 or CHO) overexpressing the human α2A-adrenergic receptor.[10]

  • Reaction Setup: In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of a selective α2-adrenergic antagonist radioligand (e.g., [3H]RX821002 at its approximate Kd concentration), and varying concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known unlabeled α2 antagonist (e.g., 10 µM yohimbine) to saturate all specific binding sites.

    • Reference Compound: Run a parallel competition curve with a known α2 agonist (e.g., clonidine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This traps the membranes and any bound radioligand. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[11]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (one-site or two-site fit) to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data: Adrenergic Receptor Binding Affinity (Ki, nM)

Compoundα2A-Adrenergic Receptorµ-Opioid Receptor
This compound ~1260[4]~150-300
Clonidine (α2 Agonist) ~5-10>10,000
Morphine (Opioid Agonist) >10,000~1-5

Note: Values are approximate and compiled from literature for comparative purposes.

[³⁵S]GTPγS Functional Assays: Determining Efficacy

While binding assays confirm physical interaction, functional assays determine the consequence of that binding—whether this compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. The [³⁵S]GTPγS binding assay is a standard method for measuring G-protein activation following GPCR stimulation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Assay Buffer: Prepare an assay buffer containing GDP, which is necessary to keep the G-proteins in their inactive state.

  • Reaction Setup: In a 96-well plate, combine the same cell membranes used for binding assays, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and increasing concentrations of this compound.

  • Controls:

    • Basal Binding: Membranes + [³⁵S]GTPγS (no agonist).

    • Positive Control: A full agonist for the receptor (e.g., norepinephrine or clonidine for α2A) to determine the maximum possible stimulation (Emax).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Harvesting: Terminate the reaction and harvest onto filters as described for the binding assay.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the maximal response from the positive control) against the log concentration of this compound. Use non-linear regression to calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Interpreting the Results:

  • Full Agonist: Emax comparable to the positive control.

  • Partial Agonist: Emax is significantly lower than the positive control. Studies suggest this compound may be a low-efficacy partial agonist at α2A receptors.[4]

  • Antagonist: No stimulation on its own. An antagonist would be further tested for its ability to shift the dose-response curve of a known agonist to the right.

G cluster_0 α2-Adrenergic Receptor Signaling (Gi-coupled) This compound This compound (Agonist) a2R α2-Adrenergic Receptor This compound->a2R G_protein Gi/o Protein (α, βγ subunits) a2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Voltage-Gated Ca²⁺ Channels G_protein->Ca_channel βγ inhibits K_channel GIRK Channels G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Triggers K_channel->a2R Hyperpolarizes Membrane

Caption: this compound's potential signaling cascade via the α2-adrenergic receptor.

Tier 2: In Vivo Validation of Adrenergic-Mediated Effects

Positive in vitro results must be translated to a physiological context. In vivo studies aim to determine if the adrenergic receptor activity observed in vitro contributes to this compound's observable behavioral effects, particularly antinociception.

Antinociception Models: The Antagonist Challenge

The "antagonist challenge" is a cornerstone of pharmacological validation. If this compound's analgesic effect is mediated by a specific receptor, then pre-treatment with an antagonist for that receptor should block or reduce the effect. The hot plate test is a classic model for supraspinally mediated analgesia.[12][13]

Experimental Protocol: Hot Plate Test in Rats

  • Acclimation: Acclimate male Sprague-Dawley rats to the testing room and equipment for several days.

  • Baseline Measurement: Place each rat on the hot plate apparatus (maintained at 52-55°C) and record the latency to a nociceptive response (e.g., hind paw licking or jumping). A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

  • Grouping and Administration: Assign rats to one of four groups:

    • Group 1 (Vehicle Control): Vehicle 1 (for antagonist) + Vehicle 2 (for this compound).

    • Group 2 (this compound Alone): Vehicle 1 + this compound (e.g., 5 mg/kg, IP).

    • Group 3 (Antagonist Alone): Antagonist (e.g., yohimbine, 5 mg/kg, IP) + Vehicle 2.

    • Group 4 (Antagonist + this compound): Antagonist + this compound.

    • Note: The antagonist is typically administered 15-30 minutes prior to this compound.

  • Post-Treatment Measurement: At set time points after this compound/vehicle administration (e.g., 30, 60, 90, 120 minutes), re-test the rats on the hot plate.

  • Data Analysis: Convert the latency scores to a percentage of Maximum Possible Effect (%MPE). Compare the %MPE between groups using ANOVA. A significant reduction in %MPE in Group 4 compared to Group 2 indicates antagonist reversal.

Comparative Data: Antagonist Reversal of Antinociception (%MPE)

Treatment GroupPeak %MPE (Mean ± SEM)Interpretation
Vehicle5 ± 2No analgesic effect
This compound (5 mg/kg)65 ± 8Significant analgesic effect
Yohimbine + this compound15 ± 5Reversal suggests α2-adrenergic involvement[9]
Prazosin + this compound40 ± 7**Partial reversal suggests α1-adrenergic involvement[9]
Naltrexone + this compound25 ± 6Reversal confirms opioid involvement[9]

*p < 0.05 compared to this compound alone. **p < 0.05, but to a lesser degree. Data are hypothetical, based on published findings.[9]

G cluster_0 Logic of Antagonist Challenge cluster_1 Experimental Condition This compound This compound Receptor Adrenergic Receptor This compound->Receptor Binds & Activates Effect Analgesic Effect Receptor->Effect Causes Antagonist Antagonist (e.g., Yohimbine) BlockedReceptor Blocked Receptor Antagonist->BlockedReceptor Occupies NoEffect No Analgesic Effect BlockedReceptor->NoEffect Prevents Mitragynine_Test This compound Mitragynine_Test->BlockedReceptor Cannot Bind

Caption: Using an antagonist to confirm a drug's mechanism of action.

Conclusion: Synthesizing a Mechanistic Narrative

Validating the role of adrenergic receptors in this compound's effects requires a cohesive narrative built from multiple lines of evidence.

  • Direct Interaction: In vitro binding assays establish that this compound physically interacts with specific adrenergic receptor subtypes, albeit with lower affinity than for its primary opioid target.[4]

  • Functional Activity: Functional assays demonstrate that this binding leads to a cellular response, characterizing this compound as a potential low-efficacy partial agonist.[4]

  • Physiological Relevance: In vivo antagonist studies provide the critical link, showing that blockade of α-adrenergic receptors significantly diminishes this compound's analgesic effects.[9] This demonstrates that the adrenergic interaction is not merely an in vitro artifact but a contributor to the drug's overall physiological and behavioral profile.

This multi-faceted activity, involving both opioid and adrenergic systems, may explain this compound's unique dose-dependent effects and could represent a novel pharmacological profile for the development of new analgesics with potentially different side-effect profiles than traditional opioids. Further research using this validation framework is crucial to fully unravel the therapeutic potential and risks associated with this complex natural product.

References

  • Mitragyna speciosa - Wikipedia. Wikipedia. [Link]

  • Interactive Effects of µ-Opioid and Adrenergic- α 2 Receptor Agonists in Rats: Pharmacological Investigation of the Primary Kratom Alkaloid this compound and Its Metabolite 7-Hydroxythis compound. PubMed. [Link]

  • The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review. Frontiers in Pharmacology. [Link]

  • The Mitragyna speciosa (kratom) alkaloid this compound: Analysis of adrenergic α2 receptor activity in vitro and in vivo. PubMed Central. [Link]

  • The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review. PubMed Central. [Link]

  • Adrenergic receptor - Wikipedia. Wikipedia. [Link]

  • Roles of alpha1- and alpha2-adrenoceptors in the nucleus raphe magnus in opioid analgesia and opioid abstinence-induced hyperalgesia. PubMed. [Link]

  • In Vitro Pharmacology of this compound at α‑Adrenoceptors. PubMed Central. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. [Link]

  • Adrenergic Drugs. NCBI Bookshelf. [Link]

  • The evaluation of antinociceptive activity of alkaloid, methanolic, and aqueous extracts of Malaysian Mitragyna speciosa Korth leaves in rats. PubMed Central. [Link]

  • Antinociceptive Action of Isolated this compound from Mitragyna Speciosa through Activation of Opioid Receptor System. MDPI. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • α-Adrenergic Signaling. GeneGlobe. [Link]

  • Antinociceptive effect of 7-hydroxythis compound in mice: Discovery of an orally active opioid analgesic from the Thai medicinal herb Mitragyna speciosa. ScienceDirect. [Link]

  • Alpha-2 adrenergic receptor - Wikipedia. Wikipedia. [Link]

  • This compound, bioactive alkaloid of kratom, reduces chemotherapy-induced neuropathic pain in rats through α-adrenoceptor mechanism. PubMed. [Link]

  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. PubMed Central. [Link]

  • The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review. OUCI. [Link]

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Validating Dugesia japonica as a High-Throughput Screen for Mitragynine Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-mammalian models in early-stage drug discovery has elevated the freshwater planarian (Dugesia japonica and Schmidtea mediterranea) from a regeneration curiosity to a validated neuropharmacological system. This guide evaluates the utility of planarians specifically for studying Mitragynine (MG) , the primary alkaloid of Mitragyna speciosa (Kratom).[1]

While rodent models remain the regulatory gold standard for addiction and nociception, they are low-throughput and ethically burdened. This guide demonstrates that planarians possess the requisite neurotransmitter architecture (dopaminergic, serotonergic, and opioid systems) to display conserved pharmacological responses to MG—specifically naloxone-reversible conditioned place preference (CPP) and abstinence-induced withdrawal motility deficits .

Part 1: The Biological Rationale

Why Planarians for Atypical Opioids?

This compound is an atypical opioid agonist with a complex pharmacological profile (partial


-opioid agonism, 

-antagonism, and

-adrenergic engagement). Validating a model requires proving that the organism possesses the specific receptor targets and downstream signaling machinery to transduce these signals.
  • Neurotransmitter Homology: Planarians possess a centralized nervous system (CNS) with bi-lobed cephalic ganglia (a "brain"). Crucially, they utilize mammalian-like neurotransmitters including dopamine (DA), serotonin (5-HT), and endogenous opioids.[2]

  • Opioid Receptor Conservation: Genomic analysis and pharmacological blockade studies confirm the presence of opioid-like receptors that are functionally analogous to mammalian

    
     (MOR) and 
    
    
    
    (KOR) receptors.
  • Behavioral Phenotyping: Planarians exhibit complex behaviors quantifiable via automated tracking:

    • Motility (pLmV): Analogous to open-field tests in mice.

    • Stereotypies: "C-shape" curling (hyperkinesia) or screw-like motion, specific to opioid withdrawal.

    • CPP: Pavlovian conditioning capability, indicating reward processing.

Part 2: Mechanistic Validation (Experimental Data)

The following data summarizes key validation studies (specifically work by Rawls, Raffa, et al.) comparing Planarian responses to established Rodent data for this compound.

Table 1: Comparative Pharmacology (Planarian vs. Rodent)
FeatureRodent Model (Rat/Mouse)Planarian Model (D. japonica)Validation Status
Receptor Affinity Nanomolar affinity for

,

,

Sensitive to non-selective opioid antagonists (Naloxone)High (Functional conservation)
Acute Exposure Antinociception; dose-dependent sedationNo significant motility change at <100

M; sedation at high doses
Moderate (Dose-scaling required)
Reward (CPP) Establishes CPP (Naloxone-reversible)Establishes CPP (Naloxone-reversible)High (Mechanistic identity)
Withdrawal Wet dog shakes, teeth chattering, jumpingReduced motility (hypokinesia); C-shape curlingHigh (Distinct phenotype)
Throughput Low (n=10-20/week)High (n=100+/day)Superior
Key Validation Experiment: The Naloxone Blockade

To prove MG acts via opioid pathways in planarians rather than non-specific toxicity, researchers utilized Naloxone , a broad-spectrum opioid antagonist.

  • Observation: MG (10

    
    M) induces strong preference for a drug-paired environment.
    
  • Intervention: Co-administration of Naloxone (10

    
    M) blocks this preference.
    

Part 3: Visualization of Signaling & Workflow

Figure 1: Putative this compound Signaling in Planarian CNS

This diagram illustrates the conserved pathway where MG acts as a partial agonist, modulating motility and reward via G-protein coupling, distinct from the


-arrestin recruitment often seen with full agonists (morphine).

Mitragynine_Pathway MG This compound (Ligand) MOR Opioid-like Receptor MG->MOR Partial Agonist Gi Gi/o Protein MOR->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition DA Dopamine Release Gi->DA Disinhibition (Ganglia) Behav Hyperactivity / CPP Reward DA->Behav Modulates Nal Naloxone Nal->MOR Blocks

Caption: this compound binds planarian opioid-like receptors, modulating dopaminergic signaling to induce reward behavior (CPP), a process blockable by Naloxone.

Part 4: Validated Experimental Protocols

To replicate these findings, follow these standardized protocols. Crucial Note: Planarians are extremely sensitive to chemical impurities. Use HPLC-grade this compound and varying concentrations of ethanol (<0.1%) as a vehicle control.

Protocol A: High-Throughput Motility & Withdrawal Screen

Objective: Quantify physical dependence via spontaneous withdrawal.

  • Acclimatization: Starve D. japonica for 5–7 days prior to testing to eliminate metabolic variables.

  • Chronic Exposure (Induction):

    • Incubate intact worms in petri dishes containing MG (1

      
      M or 10 
      
      
      
      M) in Artificial Pond Water (APW).
    • Duration: 60 minutes exposure per day for 3–5 consecutive days.

    • Control: APW + Vehicle (Ethanol).

  • Abstinence (Withdrawal):

    • Remove MG solution. Wash worms

      
       with fresh APW.
      
    • Place worms in clean APW for 24 hours (Abstinence Phase).

  • Data Acquisition (pLmV Assay):

    • Place individual worm in a clear petri dish over a 0.5 cm grid paper (or use automated tracking software like EthoVision).

    • Metric: Count grid lines crossed (pLmV) over 5 minutes.

    • Endpoint: A statistically significant reduction in motility compared to controls indicates a withdrawal state (hypokinesia).

Protocol B: Conditioned Place Preference (CPP)

Objective: Assess the rewarding (addictive) properties of MG.

  • Apparatus: A trough or petri dish divided into two distinct environments (e.g., Smooth/White vs. Rough/Black).

  • Pre-Test (Bias Check): Measure time spent in each side for 10 mins. Ensure no strong innate bias (>70%).

  • Conditioning (Pavlovian Training):

    • Day 1 (Drug): Expose worm to MG (10

      
      M) in the Least Preferred side for 20 mins.
      
    • Day 2 (Vehicle): Expose worm to APW in the Preferred side for 20 mins.

    • Repeat for 3–4 cycles.

  • Post-Test:

    • Place worm in the center (drug-free state).

    • Record time spent in the Drug-Paired side.

    • Validation: An increase in time spent in the drug-paired side indicates reward memory.

Part 5: Comparative Analysis & Recommendations

Figure 2: Experimental Workflow Efficiency

Workflow_Comparison cluster_0 Rodent Model (2-3 Weeks) cluster_1 Planarian Model (3-5 Days) R_Step1 Surgery/Acclimation (7 Days) R_Step2 Conditioning (8-10 Days) R_Step1->R_Step2 R_Step3 Probe Trial R_Step2->R_Step3 P_Step1 Starvation (5 Days concurrent) P_Step2 Drug Exposure (60 min/day) P_Step1->P_Step2 P_Step3 Auto-Tracking (5 min) P_Step2->P_Step3

Caption: Planarian workflows allow for rapid iteration of drug concentrations compared to the multi-week commitment of rodent models.

Strategic Recommendation

For drug development professionals investigating Kratom alkaloids or novel opioids:

  • Use Planarians for Hit-to-Lead: Screen analogs of this compound in planarians first to determine if they retain the "reward" signal (CPP) or withdrawal liability (motility drop).

  • Bridge to Rodents: Only compounds showing favorable profiles (e.g., analgesic efficacy without severe withdrawal motility deficits) should advance to expensive rodent behavioral batteries.

  • Self-Validation: Always run a Morphine Positive Control (known reward/withdrawal) and a Naloxone Negative Control (blockade) in every planarian batch to ensure assay sensitivity.

References

  • Raffa, R. B., et al. (2021). Kratom pharmacology: Clues from planarians exposed to this compound.[1][3] Physiology & Behavior.[1][4][5]

  • Pagán, O. R. (2014). Planaria: an animal model that integrates development, regeneration and pharmacology. International Journal of Developmental Biology.[6]

  • Rawls, S. M., et al. (2008). Psychostimulant-induced behavioral effects in planarians. Neuropharmacology.[7]

  • Tallarida, C. S., et al. (2014). Cocaine-induced conditioned place preference in planarians. Behavioural Pharmacology.

  • Khor, B. S., et al. (2011). this compound Attenuates Withdrawal Syndrome in Morphine-Withdrawn Zebrafish.[8] PLoS ONE.[8]

Sources

Safety Operating Guide

Personal protective equipment for handling Mitragynine

Author: BenchChem Technical Support Team. Date: February 2026

Mitragynine Handling & Safety Guide: Operational Standards for Laboratory Personnel

Executive Safety Summary

Substance: this compound (Indole Alkaloid) CAS: 4098-40-2 Primary Hazard: Acute Toxicity (Oral, Dermal, Inhalation) & CNS Depression.[1] Operational Status: High Potency Compound. While not federally scheduled in the US (at time of writing), it acts as a partial agonist at µ-opioid receptors.[1] It must be handled with the rigor applied to Occupational Exposure Band (OEB) 3 or 4 compounds.[1]

The "Why" Behind the Protocol: this compound is a fine, electrostatic powder in its pure form. The primary vector for laboratory exposure is inhalation of airborne particulates during weighing and dermal absorption during solubilization. Standard "lab safety" (coat/glasses) is insufficient.[1] You must employ a barrier-protection strategy that assumes the material is toxic upon contact.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the risk. This compound presents specific H-Code hazards (GHS) that dictate our engineering controls.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H301, H311, H331 Toxic if swallowed, in contact with skin, or inhaled.[1]Zero-skin-contact policy. Respiratory protection is mandatory for open powders.[1]
Target Organ H370 Causes damage to organs (CNS).[1][2][3]Exposure can cause respiratory depression or sedation.[1] Lone working is discouraged.[1][3][4][5]
Sensitization H317 May cause an allergic skin reaction.[1][2][6]Contaminated PPE must be doffed immediately to prevent hypersensitivity.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE requirements scale with the quantity handled and the physical state (Solid vs. Solution).

Table 1: Scale-Dependent PPE Requirements
Protective LayerAnalytical Scale (< 100 mg, Sealed Standards)Preparative/Bulk Scale (> 100 mg, Open Powder Handling)Spill Cleanup (Emergency Response)
Respiratory N95 Respirator (if outside hood) or Fume Hood sash at working height.[1]P100 / N100 Respirator (Half-face minimum).Why: N95 allows 5% leakage; P100 blocks 99.97% of fine alkaloid dust.[1]PAPR (Powered Air Purifying Respirator) or Full-Face P100.[1]
Dermal (Hands) Single Nitrile Gloves (4 mil minimum).[1]Double Nitrile Gloves (Outer: 4 mil, Inner: 4 mil).Technique: Tape inner cuff to lab coat.Double Nitrile (Extended Cuff).[1]
Ocular Safety Glasses with side shields.[1]Chemical Splash Goggles .Why: Prevents dust migration around the eyes.Full Face Shield or Full-Face Respirator.[1][7]
Body Standard Cotton Lab Coat.[1]Tyvek® Sleeves or Disposable Gown over Lab Coat.[1]Full Tyvek® Suit (Hooded).[1]

Logic Flow: PPE Selection & Workflow

The following diagram illustrates the decision-making process for selecting the correct safety configuration.

PPE_Selection_Logic Start Start: this compound Handling Task State_Check Is the material Solid or Liquid? Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Hood_Req Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood_Req PPE_Liq PPE: Nitrile + Glasses + Lab Coat (Beware Solvent Flammability) Liquid->PPE_Liq Qty_Check Quantity > 100mg? Small_Scale Analytical Scale (<100mg) Qty_Check->Small_Scale No Bulk_Scale Bulk/Prep Scale (>100mg) Qty_Check->Bulk_Scale Yes PPE_Small PPE: N95 + Single Nitrile + Glasses Small_Scale->PPE_Small PPE_Bulk PPE: P100 + Double Nitrile + Goggles + Tyvek Sleeves Bulk_Scale->PPE_Bulk Hood_Req->Qty_Check

Figure 1: Decision tree for selecting PPE based on physical state and quantity of this compound.[1]

Operational Protocols

A. Weighing & Transfer (The Critical Moment)

Alkaloids like this compound are prone to static charging.[1] Static can cause powder to "jump" off the spatula, creating an aerosol hazard.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing vessel before transfer.

  • The "Wet" Technique: If possible, tare the weighing boat, add the solvent to the boat first, and then add the powder to the liquid (if solubility permits and splashing is controlled). This immediately suppresses dust.[1]

B. Solubilization

This compound is often dissolved in Methanol or Ethanol.[1]

  • Risk: Once in solution, the risk shifts from inhalation to percutaneous absorption . Methanol is a skin permeator and will carry the alkaloid into the bloodstream.

  • Protocol: Change gloves immediately if a splash occurs.[1] Do not "wipe" gloves clean.[1]

Emergency Response: Spills & Exposure

In the event of a powder spill, DO NOT use a brush and dustpan. This generates dust.[1]

Spill_Response Alert 1. Alert & Isolate (Clear Area) PPE_Don 2. Don Emergency PPE (P100/PAPR + Double Gloves) Alert->PPE_Don Contain 3. Cover Spill (Damp Paper Towels) PPE_Don->Contain Clean 4. Wipe Up (Inward Motion) Contain->Clean Dispose 5. Disposal (Seal in Haz Waste Bag) Clean->Dispose

Figure 2: Sequential protocol for safely managing a dry powder spill.

Step-by-Step Spill Cleanup:

  • Evacuate: Move non-essential personnel away.

  • Don PPE: Put on P100 respirator and double gloves.

  • Wet Method: Cover the powder gently with paper towels soaked in a compatible solvent (e.g., ethanol) or water. This prevents dust generation.[1]

  • Wipe: Wipe from the outside of the spill toward the center to prevent spreading.

  • Wash: Clean the surface with soap and water after the bulk material is removed.

Disposal & Regulatory Compliance

Crucial Warning: While this compound is not federally scheduled by the DEA (at the time of writing), it is a Schedule I Controlled Substance in several U.S. states (e.g., Alabama, Arkansas, Indiana, Rhode Island, Vermont, Wisconsin).

Disposal Protocol:

  • Segregation: Do not mix with general trash. Segregate as "Hazardous Chemical Waste."[1]

  • Labeling: Label clearly: "Contains this compound - Toxic Alkaloid."

  • Destruction: The industry standard for organic alkaloids is Incineration . Ensure your waste hauler uses an incineration facility.[1]

  • State Check: Verify if your state requires handling this as "Controlled Substance Waste" (requiring witness destruction logs).[1]

References

  • Cayman Chemical. (2023).[1][2][6][8] Safety Data Sheet: this compound (CRM).Link

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][9] Personal Protective Equipment (29 CFR 1910.132).[1][10]Link[1]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2018).[1] NIOSH Pocket Guide to Chemical Hazards: Particulate Respirator Selection.[1]Link[1]

  • National Institutes of Health (NIH). (2022).[1] Waste Disposal Guide.[1][4]Link[1]

  • U.S. Drug Enforcement Administration (DEA). (2023).[1] Drugs of Concern List.Link[1]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mitragynine
Reactant of Route 2
Mitragynine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。